(S)-Azelastine

Catalog No.
S542534
CAS No.
143228-85-7
M.F
C22H24ClN3O
M. Wt
381.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Azelastine

CAS Number

143228-85-7

Product Name

(S)-Azelastine

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1-one

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m0/s1

InChI Key

MBUVEWMHONZEQD-SFHVURJKSA-N

SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

solubility

Soluble in DMSO

Synonyms

(+)-Azelastine, Azelastine (S)-, (S)-Azelastine

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Isomeric SMILES

CN1CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

The exact mass of the compound (S)-Azelastine is 381.1608 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of azelastine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

General Pharmacokinetic Properties of Azelastine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key pharmacokinetic parameters for azelastine when administered as a racemate (a 50/50 mixture of (R)- and (S)-enantiomers). This data provides a foundational understanding, though it does not differentiate between the individual enantiomers [1] [2].

Parameter Value / Finding Notes
Absorption Well absorbed after oral administration [1]. Nasal spray provides direct local action; systemic bioavailability via nasal route is low [1].
Bioequivalence A new nasal spray formulation was shown to be bioequivalent to a marketed reference product [2]. Key parameters (AUC and Cmax) for the racemic mixture fell within standard bioequivalence limits [2].
Metabolites Desmethylazelastine (DAZ), 6-hydroxyazelastine (6-OH-AZ), 7-hydroxyazelastine (7-OH-AZ), and N-oxides (in rats) [3]. Metabolites are also chiral and were investigated for enantioselective metabolism [3].
Toxicity & Tolerability Generally well tolerated [1]. The most common adverse effects are altered taste perception and drowsiness [1].

Enantioselective Metabolism and Analytical Methods

A key study successfully developed methods for the simultaneous enantioselective separation of azelastine and three of its metabolites (DAZ, 6-OH-AZ, 7-OH-AZ) [3]. This is crucial for investigating potential differences in how the body processes each enantiomer.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The researchers achieved simultaneous enantioselective determination using an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (Chiralpak AD) coupled with tandem mass spectrometry [3].
  • Electrokinetic Capillary Chromatography (CE): An alternative method was also developed and validated using cyclodextrins as chiral selectors in coated capillaries [3].
  • Purpose of the Methods: These analytical techniques were explicitly developed to study enantioselective differences in the plasma concentrations and metabolism of azelastine and its metabolites in rats [3]. This confirms that the metabolism can be enantioselective, even if the foundational pharmacokinetic studies were done on the racemate.

The workflow below illustrates the process of investigating enantioselective metabolism, from sample preparation to data analysis.

Start Rat Plasma Sample A Sample Preparation (Extraction) Start->A B Enantioselective Separation A->B C Chiral HPLC-MS/MS (Amylose-based column) B->C D Chiral CE (Cyclodextrin in coated capillary) B->D E Mass Spectrometric Detection C->E D->E F Data Analysis: Enantiomer Concentrations & Metabolic Ratios E->F

Investigation of enantioselective metabolism involves sample preparation, chiral separation, and detection.

The Critical Role of Stereochemistry in Pharmacokinetics

The investigation into azelastine's enantiomers fits into a broader, critical understanding of chirality in drug development.

  • Enantioselectivity in ADME: Enantiomers can be absorbed, distributed, metabolized, and excreted (ADME) at different rates due to stereoselective interactions with enzymes and transporters [4]. For example, one enantiomer may be metabolized faster by a specific enzyme system, or may bind differently to plasma proteins like human serum albumin (HSA) or α1-acid glycoprotein (AGP) [4].
  • The "Chiral Switch": There is a growing trend in the pharmaceutical industry to re-evaluate racemic drugs and develop single-enantiomer versions (a process known as "chiral switch") to improve the therapeutic profile, reduce side effects, or decrease the potential for drug interactions [4].

Future Research Directions

Based on the gathered information, the following are key areas where further research is specifically needed for (S)-Azelastine:

  • Enantiomer-Specific Parameters: Future clinical studies should aim to establish definitive pharmacokinetic parameters (AUC, Cmax, half-life, clearance) specifically for the (S)-enantiomer and separately for the (R)-enantiomer.
  • Protein Binding: Investigating potential enantioselectivity in plasma protein binding would provide insights into distribution and free drug concentration.
  • Transporter Interactions: Research is needed to determine if the enantiomers interact differently with drug transporters (e.g., P-glycoprotein) that influence absorption and distribution.

References

Experimental Protocols for Metabolite Profiling

Author: Smolecule Technical Support Team. Date: February 2026

The search results did not contain specific protocols for desmethylazelastine. However, the methodologies used for similar pharmacokinetic and metabolite identification studies, particularly for benzodiazepines, provide a robust experimental framework that can be adapted.

The table below summarizes key experimental approaches that can be applied to characterize desmethylazelastine and its metabolites.

Experimental Goal Detailed Methodology Key Parameters & Measurements
In Vitro Metabolism [1] [2] Incubate the drug with liver microsomes (human, monkey, mouse, rat). Use an NADPH-regenerating system. Terminate reaction with solvent (e.g., acetonitrile), analyze supernatant [1]. Metabolite identification (e.g., 4-hydroxy/α-hydroxy), reaction velocities (Vmax), Michaelis constant (Km), enzyme kinetics [1].
Pharmacokinetic & Dynamic Profiling [3] Randomized, blinded, single-dose crossover study in healthy volunteers. Administer IV/oral drug. Collect plasma samples over 12-24 hours [3]. Plasma concentration over time, volume of distribution (Vd), elimination half-life (t½), clearance (CL), metabolite-to-parent drug ratio [3].
Metabolite Structure Elucidation [4] Use "one-drop" chemical derivatization on analytes dried on a glass plate. Analyze using Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS). Precise identification of hydroxylation sites, glucuronidation sites, other functional groups. Useful when LC-MS data is insufficient [4].
Enzyme-Specific Metabolism [5] Recombinantly express human metabolic enzymes (e.g., CYP3A) in a model system (e.g., fission yeast). Incubate with drug and NADPH. Analyze metabolites with HPLC-MS [5]. Metabolite production rates for specific enzymes (e.g., CYP3A4, CYP3A5), identification of novel metabolites, effect of genetic polymorphisms [5].

The workflow for these studies often follows a logical progression from in vitro systems to human clinical trials, as shown in the diagram below.

InVitro In Vitro Studies Step1 Liver Microsome Incubations InVitro->Step1 Step2 Recombinant Enzyme Assays Step1->Step2 Step3 Metabolite ID (LC-MS/DESI-MS) Step2->Step3 Animal Animal Models Step3->Animal Step4 PK/PD Profiling Animal->Step4 Human Human Clinical Trials Step4->Human Step5 Plasma Concentration Monitoring Human->Step5 Step6 EEG, DSST, Sedation Scoring Step5->Step6 Step7 Kinetic-Dynamic Modeling Step6->Step7

Experimental workflow for metabolite profiling from in vitro to human trials.

Quantitative Data Presentation and Modeling

For presenting quantitative data, clinical studies on metabolites often focus on direct pharmacokinetic comparisons and kinetic-dynamic modeling.

The table below shows the type of quantitative data you would aim to collect for desmethylazelastine, using alprazolam and its metabolites as an example.

Parameter Alprazolam N-Desmethyl Adinazolam (NDMAD) Adinazolam
Volume of Distribution (L) 77 100 106 [3]
Elimination Half-Life (hours) 14.6 2.8 2.9 [3]
Clearance (mL/min) 84 321 444 [3]
Systemic Conversion from Parent --- >80% of adinazolam dose [3] ---
Pharmacodynamic EEG Effect Strongest agonist activity Intermediate activity Weakest activity [3]

Several sophisticated models can be applied to the collected data. The Sigmoid Emax Model can relate the concentration of the active metabolite at the effect site to a measured pharmacodynamic response (e.g., EEG change), accounting for the equilibration half-life between plasma and the effect site [3]. For metabolites that show a direct relationship, a Modified Exponential Model can describe the link between plasma concentration and performance on tests like the Digit Symbol Substitution Test (DSST) [3].

How to Proceed with Your Research

Since direct data on desmethylazelastine is limited in the public domain, here are practical steps to build its profile:

  • Consult Proprietary Databases: Search in-depth drug monographs via platforms like Thomson Reuters Integrity, Citeline, or AdisInsight.
  • Patent Literature: Investigate the original patent filings for azelastine and its derivatives, which often contain detailed preclinical metabolic data not published in journals.
  • Adapt Methodologies: The experimental protocols and data modeling approaches used for the drugs in the search results are standard and can be directly applied to your studies on desmethylazelastine.

References

Quantitative Data on Histamine Inhibition & Anticancer Effects

Author: Smolecule Technical Support Team. Date: February 2026

The biological effects of Azelastine are concentration-dependent. The following tables summarize key experimental findings from recent studies.

Table 1: Inhibition of Histamine Release from Mast Cells This table consolidates data on Azelastine's core antiallergic mechanism across different experimental models.

Cell/Tissue Type Stimulus Azelastine Concentration Inhibition Effect Source (Year)
Cultured Human Mast Cells (CHMCs) Anti-IgE 24 µM Greatest inhibition of histamine and tryptase release [1] 2002
Human Lung Tissue in vitro Anti-IgE ≥5 µM Significant, dose-dependent inhibition; maximal mean inhibition of 53% [2] 1989
Human Lung Tissue in vitro Calcium Ionophore A23187 30 µM Consistent, significant inhibition (mean 35%) [2] 1989
Rat Peritoneal Mast Cells Calcium Ionophore A23187 - Significant inhibition (specific values not in abstract) [3] 1983

Table 2: Anticancer Effects on Human Cervical Cancer Cells (HeLa) This table outlines the concentration-dependent induction of cell death in HeLa cells, revealing a multi-mechanistic action.

Assay/Effect 15 µM 25 µM 45 µM 60 µM 90 µM
Apoptotic Cells (Annexin V) >26% >34% 60.13% >93% >98% [4]
Caspase 3/7 Activity >24% >26% >55% 96.4% 98.7% [4]
Cell Viability (MTT) 86% 68.33% 51.33% 8% ~4% [4]
Predominant Mechanism Autophagy & Degradation Autophagy & Degradation Shift to Apoptosis Apoptosis Apoptosis [4]

Table 3: Anticancer Effects on Colorectal Cancer (CRC) Cells This table summarizes the proposed mechanism for Azelastine's antitumor effects in CRC models, which involves a novel target, ARF1.

Experimental Model Key Finding Proposed Mechanism
CRC Cell Lines in vitro & in vivo Suppressed cell proliferation and tumor growth [5] Binds to Thr-48 of ARF1, inhibiting its activity [5]
ARF1-Knockout/Mutant Cells No anti-proliferative effect [5] Confirms ARF1 as a direct target [5]
Downstream Signaling Inhibits ERK pathway and mitochondrial fission [5] Blocks ARF1-IQGAP1 interaction, reducing Drp1 phosphorylation [5]

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

  • Mast Cell Histamine Release Assay: Sensitized Cultured Human Mast Cells (CHMCs) or human lung tissue fragments are pre-treated with Azelastine for 5-30 minutes. Histamine release is then triggered by a stimulant like anti-IgE or calcium ionophore A23187. The amount of histamine (and tryptase) released into the supernatant is quantified, often using a fluorometric analysis [1] [2].
  • Annexin V/7-AAD Apoptosis Assay: Cells (e.g., HeLa) treated with Azelastine are stained with Annexin V (PE conjugate) and 7-Aminoactinomycin D (7-AAD). The cells are then analyzed by flow cytometry. Annexin V-PE positive/7-AAD negative cells are classified as early apoptotic, while double-positive cells are in late apoptosis [4].
  • Caspase 3/7 Activity Assay: This is typically measured using a flow cytometry-based assay that utilizes a proprietary reagent that becomes fluorescent upon cleavage by active caspase-3/7. The percentage of cells with active caspases is quantified [4].
  • Cell Viability (MTT) Assay: After Azelastine treatment, MTT reagent is added to cells and incubated. Metabolically active cells reduce MTT to purple formazan crystals. The crystals are dissolved, and the absorbance is measured spectrophotometrically. Viability is expressed as a percentage relative to the control group [4].
  • DARTS Assay for Target Identification: Cell lysates are incubated with Azelastine. The drug-target complex is then subjected to partial proteolysis. The target protein (e.g., ARF1) is protected from degradation. The protected protein is identified through mass spectrometry and data-independent acquisition (DIA) quantitative proteomics [5].

Signaling Pathway Visualizations

The following diagrams, created with Graphviz, illustrate the key mechanisms of action described in the research.

Mast Cell Inhibition Pathway

This diagram shows Azelastine's dual mechanism in stabilizing mast cells.

G Start Allergen Exposure IgE IgE Cross-linking Start->IgE Stimulus Stimulus (e.g., Anti-IgE, A23187) IgE->Stimulus Calcium Calcium Influx Stimulus->Calcium Inhibition Inhibits Release Stimulus->Inhibition Mechanism 2 Release Histamine Release Calcium->Release H1Receptor Blocks H1 Receptor H1Receptor->Inhibition Mechanism 1 Inhibition->Release

Azelastine blocks H1 receptors and inhibits histamine release from mast cells.

Anticancer Pathway in Colorectal Cancer

This diagram illustrates the specific molecular pathway through which Azelastine exerts anti-tumor effects in colorectal cancer.

G Azelastine Azelastine ARF1 ARF1 GTPase Azelastine->ARF1 Binds Thr-48 Inhibition Inhibition Azelastine->Inhibition  Results in IQGAP1 IQGAP1 ARF1->IQGAP1 ERK ERK Pathway IQGAP1->ERK Drp1 Drp1 (S616) ERK->Drp1 Phosphorylation Fission Mitochondrial Fission Drp1->Fission Tumor Tumor Growth Fission->Tumor Inhibition->ARF1 Inhibition->Tumor

Azelastine binds ARF1, inhibiting a signaling cascade that promotes tumor growth via mitochondrial fission.

References

(S)-Azelastine receptor binding affinity studies

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Profile of Racemic Azelastine

Azelastine is pharmacologically classified as a selective, second-generation histamine H1-receptor antagonist [1] [2]. The table below summarizes its binding affinity for various receptors based on available data.

Receptor Type Binding Affinity / Interaction Experimental System Citation
Histamine H1 High affinity (IC₅₀ = 0.22 µM) [3]. Slower dissociation rate from H1 receptor compared to first-gen antihistamines, contributing to long duration of action [4]. Human lung tissue [3] ; Chinese hamster ovary (CHO) cell membranes, Guinea pig & human airway tissue [4] [3], [4]
Beta-adrenergic Very low affinity (IC₅₀ >100 µM) [3]. Human lung tissue [3] [3]
Muscarinic Very low affinity (IC₅₀ >100 µM) [3]. Human lung tissue [3] [3]
ACE2 Shown to bind, proposed mechanism for in vitro antiviral activity against SARS-CoV-2 [5] [6]. In vitro studies [5] [5] [6]

Multi-Mechanism Anti-Allergic and Anti-Inflammatory Action

Beyond H1 receptor antagonism, azelastine exhibits multiple mechanisms that contribute to its efficacy in treating allergic conjunctivitis and rhinitis, as illustrated below.

G cluster_phase1 Early Phase cluster_phase2 Late Phase Allergen Allergen Mast Cell\n(Degranulation) Mast Cell (Degranulation) Allergen->Mast Cell\n(Degranulation)  IgE-mediated  activation Inflammatory\nMediators Inflammatory Mediators Mast Cell\n(Degranulation)->Inflammatory\nMediators Histamine Histamine Mast Cell\n(Degranulation)->Histamine ICAM-1\nUpregulation ICAM-1 Upregulation Inflammatory\nMediators->ICAM-1\nUpregulation Allergic\nSymptoms Allergic Symptoms H1 Receptor H1 Receptor Histamine->H1 Receptor  Binds to H1 Receptor->Allergic\nSymptoms  Causes Cell Adhesion &\nInfiltration Cell Adhesion & Infiltration ICAM-1\nUpregulation->Cell Adhesion &\nInfiltration  Promotes Sustained\nInflammation Sustained Inflammation Cell Adhesion &\nInfiltration->Sustained\nInflammation  Leads to Azelastine Azelastine Azelastine->Mast Cell\n(Degranulation)  Inhibits Azelastine->Inflammatory\nMediators  Inhibits  (Leukotrienes, PAF,  Cytokines, TNF-α) Azelastine->H1 Receptor  Antagonizes Azelastine->ICAM-1\nUpregulation  Down-regulates

Azelastine's multi-mechanism pathway in allergic response. It targets both the immediate early-phase and sustained late-phase reactions through H1 receptor blockade, mast cell stabilization, and inhibition of various inflammatory mediators. [1]

Experimental Protocols for Key Assays

The search results provided methodologies for two critical types of in vitro studies that characterize azelastine's receptor binding and functional activity.

Radioligand Competitive Binding Assay

This protocol was used to determine the affinity of azelastine for histamine H1, beta, and muscarinic receptors in human lung tissue [3].

  • Tissue Preparation: Membranes were prepared from human lung tissue obtained after surgical resection or immediate post-mortem.
  • Radioligands and Buffers:
    • H1 Receptors: [³H]pyrilamine was used as the radioligand. Binding assays were performed in a 50 mM sodium phosphate buffer (pH 7.4).
    • Beta Receptors: [¹²⁵I]pindolol was used as the radioligand. Assays were conducted in a 50 mM Tris-HCl buffer.
    • Muscarinic Receptors: [³H]quinuclidinyl benzilate was used as the radioligand. Assays were performed in a 10 mM sodium-potassium phosphate buffer.
  • Incubation and Measurement: Lung membrane preparations were incubated with the respective radioligand and increasing concentrations of unlabeled azelastine. After reaching equilibrium, bound radioactivity was separated from free radioactivity by rapid vacuum filtration through glass fiber filters, and the trapped radioactivity was measured using a gamma or liquid scintillation counter.
  • Data Analysis: The concentration of azelastine that inhibited 50% of specific radioligand binding (IC₅₀) was calculated from the competition curves.
Duration of Action Study in Tissue

This study characterized the slow dissociation of azelastine from the H1 receptor in intact tissue, explaining its long duration of action [4].

  • Tissue Preparation: Guinea pig tracheal chains or human bronchial tissue were mounted in organ baths containing oxygenated physiological solution.
  • Histamine Challenge: Cumulative concentration-response curves to histamine were established for each tissue.
  • Antagonist Incubation & Washout: Tissues were incubated with a single concentration of azelastine (0.3 µM) for 60-70 minutes. Afterwards, the antagonist was thoroughly washed out of the organ baths, and the tissues were left undisturbed.
  • Measurement of Duration: The recovery of the histamine response was tested by re-establishing concentration-response curves at set time intervals (e.g., 1, 3, 6, 18 hours) after the azelastine washout. The persistent rightward shift of the histamine curve indicated continued H1 receptor blockade. In some experiments, the epithelial layer was removed from guinea pig trachea to investigate its role.

The experimental workflow for this functional assay is summarized below.

G Start Mount Tissue (Guinea Pig Trachea/Human Bronchus) A Establish Baseline Histamine Response Start->A B Incubate with Azelastine (0.3 µM) for 60-70 min A->B C Thorough Washout of Antagonist B->C D Let Tissue Rest for 1-18 hours C->D E Re-challenge with Histamine D->E F Measure Persistent Inhibition of Response E->F

Workflow for functional assay measuring persistent H1 receptor blockade by azelastine after washout, indicating slow dissociation kinetics. [4]

Insights for Research and Development

The collected data on racemic azelastine highlights several points relevant to drug development professionals.

  • Favorable Selectivity Profile: The very low affinity for muscarinic and beta-adrenergic receptors suggests a low potential for side effects like dry mouth, tachycardia, or bronchoconstriction, which are associated with blockade or activation of these pathways [3].
  • Novel Formulation Strategies: Research is exploring advanced delivery systems, such as bilosomes (bile salt-containing nanovesicles), to overcome the poor aqueous solubility of azelastine and improve its ocular penetration and therapeutic efficacy for allergic conjunctivitis [7].
  • Emerging Applications: Recent clinical evidence suggests that the azelastine nasal spray may have utility beyond allergies. A 2025 phase 2 trial indicated it could reduce the risk of SARS-CoV-2 and other respiratory virus infections, potentially due to its binding to the ACE2 receptor and other antiviral mechanisms [5] [6].

References

cellular pathway modulation by (S)-Azelastine enantiomer

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Pathway Modulation by Racemic Azelastine

Mechanism / Effect Experimental Model Concentration Range Key Findings / Quantitative Data
Apoptosis Induction HeLa cells (cervical cancer) 15 - 90 µM Concentration-dependent increase in apoptotic cells (up to 98%); Activation of caspase 3/7 (up to 98.7%); Inactivation of Bcl-2 anti-apoptotic protein [1].
Autophagy Induction HeLa cells (cervical cancer) 15 - 25 µM Increased vacuolization; Activation of LC3 protein; Increased activity of lysosomal enzymes cathepsin D and L [1].
Mitochondrial Dysfunction HeLa cells (cervical cancer) 15 - 90 µM Increased ROS generation; Damage to mitochondrial structure; Decreased mitochondrial membrane potential (ΔΨm); Inhibition of cell viability (MTT assay, down to 4% at 90 µM) [1].
Cell Cycle Disruption HeLa cells (cervical cancer) 15 - 25 µM Blockade in the S phase; Decreased mitotic index; Induction of mitotic catastrophe [1].
DNA Damage HeLa cells (cervical cancer) 15 - 25 µM Increased level of phosphorylated H2A.X (a marker for DNA double-strand breaks) [1].
Anti-inflammatory & Immunomodulatory Primary nasal/bronchial epithelial cells Information not specified in study Increased expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1); Inhibition of cytokine-induced ICAM-1 upregulation [2].

The relationship between these pathways and the overall cellular outcome of Azelastine can be visualized below. This diagram integrates the multi-modal mechanism of action based on the data from the search results.

G cluster_primary Primary Cellular Stressors cluster_effects Cellular Processes & Pathways cluster_outcomes Final Outcomes Azelastine Azelastine ROS Reactive Oxygen Species (ROS) Azelastine->ROS DNA_Damage DNA Damage (γH2AX phosphorylation) Azelastine->DNA_Damage ER_Stress Endoplasmic Reticulum Stress Azelastine->ER_Stress Mitoch_Dysfunction Mitochondrial Dysfunction Azelastine->Mitoch_Dysfunction MKP1 MKP-1 Upregulation Azelastine->MKP1 ROS->DNA_Damage ROS->Mitoch_Dysfunction Cycle_Arrest Cell Cycle Arrest (S phase block) DNA_Damage->Cycle_Arrest ER_Stress->Mitoch_Dysfunction Apoptosis Apoptosis (Caspase 3/7 activation, Bcl-2 inactivation) Mitoch_Dysfunction->Apoptosis AntiTumor Anti-tumor & Anti-proliferative Effects Apoptosis->AntiTumor Autophagy Autophagy (LC3 activation, Cathepsin D/L increase) Autophagy->AntiTumor Catastrophe Mitotic Catastrophe Cycle_Arrest->Catastrophe Catastrophe->AntiTumor ICAM1 ICAM-1 Downregulation MKP1->ICAM1 AntiInflammatory Anti-inflammatory Effects ICAM1->AntiInflammatory

Diagram: Multimodal mechanism of Azelastine-induced cell death, integrating pro-death pathways like apoptosis and mitotic catastrophe with anti-inflammatory activity.

Experimental Protocols for Key Findings

For researchers aiming to validate or explore these mechanisms, here are the core methodologies from the studies.

Apoptosis Detection (Annexin V Assay)
  • Principle: Distinguishes between live, early apoptotic, late apoptotic, and necrotic cells by detecting phosphatidylserine externalization (Annexin V staining) and membrane integrity (7-AAD).
  • Key Steps:
    • Cell Treatment & Harvesting: Treat cells (e.g., HeLa) with Azelastine across a concentration gradient (e.g., 15-90 µM). Harvest cells, wash with PBS.
    • Staining: Resuspend cell pellet in binding buffer. Add Annexin V-PE and 7-AAD staining solutions. Incubate for 15 minutes in the dark.
    • Analysis: Analyze by flow cytometry within 1 hour. Quantify populations: Annexin V-PE+/7-AAD- (early apoptosis), Annexin V-PE+/7-AAD+ (late apoptosis) [1].
Caspase 3/7 Activity Assay
  • Principle: Uses a luminogenic substrate that releases a luminescent signal upon cleavage by active caspase-3/7.
  • Key Steps:
    • Cell Seeding & Treatment: Seed cells in a multi-well plate. Treat with Azelastine.
    • Assay Incubation: Add Caspase-Glo 3/7 Reagent directly to each well. Mix and incubate for 30-60 minutes at room temperature.
    • Measurement: Record luminescence with a plate-reading luminometer. Increased luminescence correlates with caspase 3/7 activity [1].
Mitochondrial Membrane Potential (ΔΨm) Measurement
  • Principle: Uses the fluorescent, cationic dye rhodamine 123, which accumulates in active mitochondria. A loss of ΔΨm results in decreased fluorescence.
  • Key Steps:
    • Cell Treatment & Staining: Treat cells with Azelastine. Incubate with rhodamine 123 dye.
    • Washing & Analysis: Wash cells to remove excess dye. Analyze fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in signal indicates loss of ΔΨm and mitochondrial damage [1].
Autophagy Detection (LC3 Activation)
  • Principle: Monitor the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated autophagosome-bound form (LC3-II), a hallmark of autophagy.
  • Key Steps:
    • Cell Treatment: Treat cells with Azelastine.
    • Protein Analysis: Perform western blotting on cell lysates using anti-LC3 antibodies. An increase in the LC3-II/LC3-I ratio indicates autophagy induction. This can be complemented by immunofluorescence microscopy to visualize LC3 puncta formation [1].

Research Gaps and Future Directions

While the data for racemic Azelastine is compelling, your specific focus on the (S)-enantiomer points to a significant and promising area for original research.

  • Enantioselective Pharmacology: The pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity of drug enantiomers can be dramatically different [3]. It is unknown if the observed anticancer effects are driven by one enantiomer or both.
  • Proposed Research Pathway: To address this gap, the logical next step is to:
    • Source or Synthesize Enantiomers: Obtain pure (R)- and (S)-Azelastine.
    • Parallel Testing: Subject each pure enantiomer and the racemate to the same battery of assays (e.g., MTT, Annexin V, caspase, LC3 activation).
    • Comparative Analysis: Determine if one enantiomer is more potent, if they have synergistic effects, or if they modulate entirely distinct pathways.

References

Comprehensive Application Notes and Protocols for the Analytical Method Development and Validation of (S)-Azelastine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azelastine Hydrochloride

Azelastine hydrochloride is a potent histamine H1-receptor antagonist used primarily in the treatment of seasonal allergic rhinitis. It possesses additional anti-inflammatory and mast-cell stabilizing properties, which help reduce levels of leukotrienes, kinins, and platelet-activating factors both in vivo and in vitro [1]. With its quick onset of action, azelastine nasal spray effectively relieves rhinitis-related nasal symptoms such as post-nasal drip and congestion [1]. The drug has also been used in COVID-19 patients to help reduce the viral load in the nasal cavity and alleviate general symptoms [1]. This document provides detailed application notes and protocols for the quantification of azelastine hydrochloride using various analytical techniques, developed in accordance with International Conference on Harmonization (ICH) guidelines [2] [3].

RP-HPLC Method for Nasal Spray Formulations

Application Notes

A simple, specific, accurate, and precise RP-HPLC method has been developed and validated for the determination of azelastine hydrochloride in nasal spray formulations [2] [4]. The method demonstrates excellent performance characteristics with a correlation coefficient of >0.999, percentage recovery between 99.0-101%, and % RSD <2.0%, confirming its linearity, accuracy, and precision [4]. The method is suitable for routine quality control analysis of azelastine hydrochloride in pharmaceutical dosage forms.

Detailed Protocol

Chromatographic Conditions:

  • Column: RP C18 (octadecylsilane, ODS), 250 × 4.6 mm, 5 µm [2] or Kinetex C18, 250 × 4.6 mm, 5µm, 100Å [4]
  • Mobile Phase: Isocratic condition comprising Phosphate buffer (pH 3.1):Acetonitrile in ratio of 60:40, v/v [2] or Gradient mode with Mobile phase A: 50% buffer, 40% methanol, 10% acetonitrile and Mobile phase B: 10% buffer, 20% methanol, 70% acetonitrile [4]
  • Flow Rate: 1.0 mL/min [2] or 1.2 mL/min [4]
  • Temperature: Ambient [2]
  • Detection: UV detector at 239 nm [4]
  • Injection Volume: 20 µL
  • Run Time: Approximately 6.4 minutes for azelastine elution [4]

Sample Preparation:

  • Accurately weigh equivalent to 10 mg of azelastine hydrochloride from nasal spray formulation.
  • Transfer to a 100 mL volumetric flask.
  • Dilute with mobile phase to volume and mix well.
  • Filter through a 0.45 µm membrane filter before injection.

System Suitability:

  • The chromatographic peak should be sharp and symmetric [2]
  • Theoretical plate count should be >2000
  • Tailing factor should be <2.0

The workflow for this RP-HPLC method is straightforward, as illustrated below:

G Start Start Method MP Prepare Mobile Phase (Posphate Buffer:ACN, 60:40, v/v) Start->MP Column Install RP C18 Column (250 × 4.6 mm, 5 µm) MP->Column Conditions Set Chromatographic Conditions: Flow Rate: 1.0 mL/min Temperature: Ambient Detection: 239 nm Column->Conditions Sample Prepare Sample Solution (10 mg/100 mL in mobile phase) Conditions->Sample Inject Inject Sample (20 µL) Sample->Inject Analyze Analyze Chromatogram (Retention Time: ~6.4 min) Inject->Analyze End Method Complete Analyze->End

HPLC Method for Simultaneous Determination in Biological Samples

Application Notes

An efficient RP-HPLC/DAD method has been developed for the simultaneous determination of azelastine hydrochloride (AZT), fluticasone propionate (FP), and oxymetazoline (OXY) in spiked nasal mucosa and nasopharyngeal swabs from real human samples [1] [5]. This method employs a simple protein precipitation extraction with acetonitrile and achieves good separation of the three analytes with a short run time of 10 minutes [1]. Validation according to FDA guidelines for bioanalytical methods demonstrated linearity in nasal mucosa samples at concentration ranges of 8-125 µg/mL for AZT, 10-100 µg/mL for FP, and 10-125 µg/mL for OXY, with average recoveries of 101.56%±0.39 for AZT [1] [5]. The method showed that results were not affected by gender or age, making it suitable for therapeutic drug monitoring in nasal mucosa [1].

Detailed Protocol

Chromatographic Conditions:

  • Column: Exsil 100 ODS C18 (250 × 4.6 mm, 5 μm) [1]
  • Mobile Phase: Acetonitrile:water (70:30 v/v) [1]
  • Flow Rate: 0.7 mL/min [1]
  • Detection: Photodiode array detector at 240 nm [1]
  • Run Time: 10 minutes [1]

Standard Solution Preparation:

  • Prepare stock solutions (100 µg/mL) of AZT, FP, and OXY by dissolving 0.01 gm of each standard in 100 mL methanol [1].
  • Store at 4°C [1].
  • For calibration curves, use accurate volumes from stocks to prepare final concentrations in nasal mucosa:
    • AZT: 8, 15, 35, 50, 100, 125 µg/mL [1]
    • FP: 10, 25, 35, 50, 75, 100 µg/mL [1]
    • OXY: 10, 25, 35, 50, 75, 125 µg/mL [1]

Sample Preparation (Protein Precipitation):

  • Transfer 900 µL of nasal mucosa sample to a clean tube.
  • Add appropriate volume of standard working solution.
  • Add acetonitrile (approximately 3 volumes) for protein precipitation.
  • Vortex mix for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Collect the supernatant and filter through 0.40 μm membrane filter [1].
  • Inject into HPLC system.

Spectrophotometric Methods

Application Notes

Spectrophotometric methods provide a cost-effective alternative to HPLC for the analysis of azelastine hydrochloride [6] [7]. Charge transfer complexation of azelastine as n-donor with π acceptors such as dichloro-dicyanobenzoquinone (DDQ), chloranilic acid (CA), and tetrocyanoquinodimethane (TCNQ) in acetonitrile yields radical anions measured at 456, 520, and 841 nm respectively [6]. These methods demonstrate good linearity over concentration ranges of 8.0-72, 40-320, and 1.6-14.4 μg mL−1 with correlation coefficients (r) of 0.9996-0.9998 [6]. The techniques have been successfully applied to the analysis of azelastine in pharmaceutical preparations with mean recoveries of 98.89 ± 1.06-99.54 ± 1.84%, without interference from additives commonly present in eye drops or nasal spray [6].

Detailed Protocol

Charge Transfer Complex Method:

  • Reagents: DDQ, CA, and TCNQ solutions in acetonitrile
  • Procedure:
    • Prepare azelastine standard solution in acetonitrile (100 μg/mL).
    • Mix appropriate volumes of azelastine solution with acceptor solutions.
    • Dilute to volume with acetonitrile.
    • Allow color development for specific time.
    • Measure absorbance at respective wavelengths:
      • DDQ complex: 456 nm [6]
      • CA complex: 520 nm [6]
      • TCNQ complex: 841 nm [6]

Univariate and Multivariate Spectrophotometric Methods: For simultaneous determination of azelastine hydrochloride and mometasone furoate:

  • Prepare standard working solutions (100 μg/mL) in methanol [7].
  • For univariate methods, transfer accurate volumes to 10-mL volumetric flasks to obtain concentration ranges of 5-60 μg/mL for azelastine and 2-18 μg/mL for mometasone [7].
  • Dilute to volume with methanol and record UV spectra between 200-400 nm [7].
  • For multivariate methods, apply chemometric techniques such as classical least squares (CLS), partial least squares (PLS), principal component regression (PCR), multivariate curve resolution-alternating least squares (MCR-ALS), and artificial neural networks (ANN) [7].

The relationship between different analytical techniques and their applications can be visualized as follows:

G Analytical Analytical Techniques for Azelastine HCl HPLC HPLC Methods Analytical->HPLC Spectro Spectrophotometric Methods Analytical->Spectro HPLC_sub1 Single Drug Analysis (Nasal Spray Formulations) HPLC->HPLC_sub1 HPLC_sub2 Multi-Drug Analysis (Biological Samples) HPLC->HPLC_sub2 Spectro_sub1 Charge Transfer Complex (DDQ, CA, TCNQ) Spectro->Spectro_sub1 Spectro_sub2 Univariate/Multivariate (Chemometrics) Spectro->Spectro_sub2 App1 Formulation QC HPLC_sub1->App1 App2 Stability Studies HPLC_sub1->App2 App3 Bioavailability HPLC_sub2->App3 App4 Therapeutic Monitoring HPLC_sub2->App4 App5 Routine Analysis Spectro_sub1->App5 App6 Method Alternative Spectro_sub2->App6

Method Validation

Validation Parameters

All developed methods should be validated according to ICH Q2(R2) guidelines [3] or FDA guidelines for bioanalytical methods [1]. The table below summarizes the validation data for various analytical methods for azelastine hydrochloride:

Table 1: Method Validation Parameters for Azelastine Hydrochloride Analytical Methods

Validation Parameter RP-HPLC (Nasal Spray) HPLC (Nasal Mucosa) Spectrophotometric (Charge Transfer)
Linearity Range Not specified [4] 8-125 µg/mL [1] 8.0-72 µg/mL (DDQ) [6]
Correlation Coefficient (r) >0.999 [4] Not specified 0.9996-0.9998 [6]
Accuracy (% Recovery) 99.0-101% [4] 101.56%±0.39 [1] 98.89±1.06-99.54±1.84% [6]
Precision (% RSD) <2.0% [4] Within acceptable limits [1] Not specified
Specificity Specific [4] Specific [1] No interference from additives [6]
Detection Wavelength 239 nm [4] 240 nm [1] 456, 520, 841 nm [6]
Validation Protocol

Specificity: Demonstrate specificity by showing complete separation of azelastine from any potential impurities, degradation products, or formulation excipients [2] [4]. For biological samples, show no interference from endogenous substances [1].

Linearity: Prepare and analyze at least five concentrations of azelastine over the specified range. Plot peak area versus concentration and calculate correlation coefficient, which should be >0.999 [4].

Accuracy: Perform recovery studies by spiking known amounts of azelastine standard into pre-analyzed sample or placebo at three different levels (80%, 100%, 120%). Calculate percentage recovery, which should be 98-102% [4].

Precision:

  • System Precision: Inject six replicates of standard solution and calculate %RSD of peak areas (<2.0%) [4].
  • Method Precision: Analyze six independent sample preparations from homogeneous sample and calculate %RSD of results (<2.0%) [4].

Robustness: Deliberately vary method parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±2°C), and detection wavelength (±2 nm). System suitability parameters should remain within specified limits [2].

Conclusion

The analytical methods presented in these application notes provide reliable and validated approaches for the quantification of azelastine hydrochloride in various matrices including pharmaceutical formulations and biological samples. The RP-HPLC methods are particularly suitable for quality control of nasal spray formulations, offering specificity, accuracy, and precision [2] [4]. The HPLC method for biological samples enables therapeutic drug monitoring in nasal mucosa, which is valuable for pharmacokinetic studies [1]. Spectrophotometric methods provide cost-effective alternatives for routine analysis, with charge transfer complexation offering good sensitivity and selectivity [6]. The choice of method depends on the specific application, available instrumentation, and required sensitivity. All methods have been validated according to regulatory guidelines and demonstrated acceptable performance characteristics for their intended purposes.

References

HPLC and LC-MS protocols for (S)-Azelastine separation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Analytical Methods for Azelastine

The table below consolidates the core parameters from several validated protocols.

Method Feature HPLC-UV/DAD for Nasal Mucosa [1] LC-ESI/MS/MS for Human Plasma [2] LC-ESI/MS/MS for Plasma (AZ & Metabolite) [3] Enantioselective LC-MS/MS [4] [5]
Analytes AZT, Fluticasone, Oxymetazoline Azelastine Azelastine, Desmethylazelastine Azelastine & 3 Metabolite Enantiomers
Stationary Phase Exsil 100 ODS C18 (250 x 4.6 mm, 5 µm) YMC Pack Pro C8 (2.0 x 50 mm, 3 µm) Polar-RP column (50 mm) Chiralpak AD (amylose tris(3,5-dimethylphenyl-carbamate))
Mobile Phase Acetonitrile:Water (70:30, v/v) Acetonitrile: 5mM Ammonium Acetate (70:30, v/v, pH 6.4) Acetonitrile: 5mM Ammonium Formate (pH 4.5) (65:35, v/v) n-Hexane with Ethanol or 2-Propanol & Diethylamine
Flow Rate 0.7 mL/min 0.25 mL/min Not Explicitly Stated Not Explicitly Stated
Detection DAD, 240 nm MS/MS, MRM: 382.2→112.2 (AZ) MS/MS, MRM: 382.2→112.2 (AZ) MS/MS
Run Time 10 min < 2.0 min ~3.5 min Not Explicitly Stated
Sample Prep Protein Precipitation (Acetonitrile) LLE: n-Hexane:2-propanol (97:3, v/v) LLE: Tert-butyl methyl ether Liquid-Liquid Extraction
Linear Range 8–125 µg/mL (AZT in tissue) 10–5000 pg/mL 10–1000 pg/mL (for both) For rat plasma

Detailed Experimental Protocols

Here are the step-by-step procedures for two key methods: a stability-indicating HPLC-UV method and a highly sensitive LC-MS/MS method for plasma.

Protocol 1: Stability-Indicating HPLC-UV Method for Nasal Spray Formulations [1] [6] [7]

This method is robust for analyzing Azelastine in the presence of its degradation products and is suitable for quality control.

  • 1. Chromatographic Conditions

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer pH 3.1 [8] or 0.1% Trifluoroacetic acid [6]).
    • Elution Mode: Isocratic or Gradient. An isocratic mixture of Acetonitrile:Phosphate Buffer (40:60, v/v) can be used [8].
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 241 nm [7] or 239 nm [6].
    • Injection Volume: 10-20 µL.
    • Run Time: ~10-15 minutes.
  • 2. Sample Preparation (Nasal Spray)

    • Accurately weigh an amount of the nasal spray formulation equivalent to about 10 mg of Azelastine HCl.
    • Transfer to a 100 mL volumetric flask.
    • Dilute to volume with a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve.
    • Filter the solution through a 0.45 µm membrane filter before injection.
  • 3. Method Validation The method should be validated for:

    • Specificity: No interference from excipients or degradation products.
    • Linearity: Typically linear from 50-150% of the target concentration [6].
    • Accuracy: Recovery should be between 90-110%.
    • Precision: %RSD for repeatability should be < 2.0%.
Protocol 2: LC-ESI/MS/MS for Azelastine in Human Plasma [2] [3]

This method is designed for high sensitivity and selectivity in pharmacokinetic studies.

  • 1. Chromatographic Conditions

    • Column: C8 or Polar-RP column (e.g., 50 x 2.0 mm, 3 µm).
    • Mobile Phase: Acetonitrile:5mM Ammonium Acetate (70:30, v/v). Adjust pH if necessary [2].
    • Flow Rate: 0.25 mL/min.
    • Injection Volume: 5-10 µL.
  • 2. Mass Spectrometry Conditions

    • Ionization: Electrospray Ionization (ESI), Positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: m/z 382.2 → 112.2 for Azelastine [2] [3].
    • Source Parameters: Ion Spray Voltage ~5500 V; Source Temperature ~400°C.
  • 3. Sample Preparation (Plasma)

    • Pipette 0.5 - 1.0 mL of human plasma into a glass tube.
    • Add the Internal Standard (e.g., clomipramine for AZ [2] or deuterated AZ for AZ and its metabolite [3]).
    • Add a buffer (e.g., borate buffer, pH 10) to ensure basic conditions.
    • Perform Liquid-Liquid Extraction (LLE) by adding 5 mL of organic solvent (e.g., n-hexane:2-propanol (97:3) or tert-butyl methyl ether).
    • Vortex mix for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.
    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute the dry residue in 150 µL of the initial mobile phase or a 1:1 mixture of acetonitrile and aqueous buffer.
    • Transfer to an autosampler vial for analysis.

Enantioselective Separation Protocol

For the specific separation of (S)-Azelastine, the chiral method is most critical.

  • Chiral Stationary Phase: The most effective column for resolving Azelastine enantiomers is the Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) [4] [5] [9].
  • Mobile Phase: Use a normal-phase system. A mixture of n-hexane with a polar organic modifier is required. Ethanol or 2-Propanol, each containing 0.1% Diethylamine, has been successfully employed. The percentage of alcohol modifier must be optimized for resolution and run time [4].
  • Detection: Coupling to MS/MS is recommended for the sensitivity and selectivity needed for metabolic studies [4].

The following workflow diagrams the key decision points for selecting and applying these methods.

Start Start: Analysis of Azelastine SampleType What is the sample type? Start->SampleType Formulation Pharmaceutical Formulation (e.g., Nasal Spray) SampleType->Formulation Formulation Biological Biological Matrix (e.g., Plasma) SampleType->Biological Plasma/Tissue Enantiomer Enantiomer Separation Required? SampleType->Enantiomer For this compound MethodHPLC HPLC-UV/DAD Method Formulation->MethodHPLC MethodLCMS LC-ESI/MS/MS Method Biological->MethodLCMS MethodChiral Chiral HPLC-MS/MS Method Enantiomer->MethodChiral DetailHPLC Column: C18 Mobile Phase: ACN/Buffer (pH ~3) Detection: UV @ 239-241 nm MethodHPLC->DetailHPLC DetailLCMS Column: C8 or Polar-RP Mobile Phase: ACN/Ammonium Salt Detection: MRM (382.2→112.2) MethodLCMS->DetailLCMS DetailChiral Column: Chiralpak AD Mobile Phase: n-Hexane/Alcohol/Amine Detection: MS/MS MethodChiral->DetailChiral PrepFormulation Sample Prep: Dilution & Filtration DetailHPLC->PrepFormulation PrepPlasma Sample Prep: Liquid-Liquid Extraction DetailLCMS->PrepPlasma DetailChiral->PrepPlasma

Critical Method Notes

  • Glassware Adsorption: Be aware that Azelastine and its metabolite Desmethylazelastine can adsorb to glass surfaces. It is recommended to use polypropylene containers and vials during sample preparation and analysis to prevent significant analyte loss [3].
  • Internal Standards: For LC-MS/MS quantification, use a stable isotope-labeled internal standard (e.g., Azelastine-13C, d3) wherever possible to correct for matrix effects and recovery variations [3].
  • Method Transfer: The enantioselective method from [4] uses normal-phase conditions, which can require careful handling and optimization when coupled with MS detection.

References

Comprehensive Application Notes and Protocols for Enantiomeric Purity Assessment of (S)-Azelastine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enantiomeric Purity Assessment

Enantiomeric purity is a critical quality attribute in pharmaceutical development as individual enantiomers of chiral drugs often exhibit distinct pharmacological profiles. (S)-Azelastine is a second-generation H1-receptor antagonist used for treating seasonal allergic rhinitis and non-allergic vasomotor rhinitis. Regulatory agencies including the FDA and EMA require detailed enantiomeric characterization of chiral drugs to ensure that enantiomeric impurities are adequately controlled, as one enantiomer may be therapeutic while the other could be inactive or even harmful. According to current International Council for Harmonisation (ICH) guidelines, enantiomeric impurities must typically be controlled below 0.15% when the maximum daily dose is ≤2 g, necessitating highly sensitive and selective analytical methods. [1] [2]

The assessment of enantiomeric purity requires specialized analytical techniques capable of discriminating between mirror-image molecules that possess identical physicochemical properties in achiral environments. This document provides comprehensive application notes and detailed protocols for the determination of enantiomeric purity of this compound, incorporating current regulatory requirements and advanced analytical approaches based on a thorough review of the scientific literature. [1] [3]

Analytical Method Selection

Chromatographic Methods Overview
  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC using stationary phases with immobilized chiral selectors represents the most widely employed technique for enantiomeric separations in pharmaceutical analysis. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, with differences in the stability constants of these complexes (K_S and K_R) leading to separation. The most effective chiral stationary phases (CSPs) for pharmaceutical applications include derivatized polysaccharides (cellulose and amylose derivatives), macrocyclic glycopeptides, cyclodextrins, and crown ethers. Polysaccharide-based CSPs, particularly those with amylose tris-(3,5-dimethylphenylcarbamate) selectors, have demonstrated superior performance for a wide range of chiral separations in both normal-phase and polar organic modes. [4] [5] [3]

  • Capillary Electrophoresis (CE): Chiral CE offers an alternative approach with complementary selectivity to HPLC methods. In CE, the chiral selector is typically added to the background electrolyte, allowing for high flexibility in selector type and concentration. The technique provides exceptional separation efficiency with minimal consumption of reagents and samples, aligning with green chemistry principles. For azelastine, which contains basic functional groups, cyclodextrin derivatives and crown ethers have shown particular utility as chiral selectors. The selection of an appropriate analytical method should be based on the specific characteristics of the analyte, required sensitivity, and available instrumentation. [1]

Comparison of Analytical Techniques

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity Assessment

Technique Separation Mechanism Advantages Limitations Suitable Selectors for Azelastine
Chiral HPLC Diastereomeric complex formation with immobilized selector High robustness, excellent sensitivity, validated regulatory acceptance Higher cost of chiral columns, limited column lifetime Polysaccharide derivatives, macrocyclic glycopeptides, cyclofructans
Capillary Electrophoresis Differential migration of diastereomeric complexes in electrolyte High efficiency, minimal reagent consumption, rapid method development Lower sensitivity for UV-detection, precision challenges Cyclodextrin derivatives, crown ethers, polysaccharides
Gas Chromatography Differential partitioning in chiral stationary phase High efficiency, sensitive detection Limited to volatile compounds, requires derivation Not typically suitable for azelastine
Supercritical Fluid Chromatography Hybrid mechanism combining LC and GC principles Fast separations, green technology Limited method familiarity, equipment cost Polysaccharide derivatives

HPLC-Based Enantioseparation Protocol

Recommended Chromatographic Conditions

Method Summary: This protocol describes a validated normal-phase chiral HPLC method for the separation and quantification of this compound and its (R)-enantiomer using an immobilized polysaccharide-based chiral stationary phase. The method has been optimized to provide baseline resolution between enantiomers with excellent sensitivity capable of detecting the enantiomeric impurity at the 0.05% level. [4] [6]

Table 2: Optimized HPLC Conditions for Azelastine Enantioseparation

Parameter Specification Alternative Options
Column Chiralpak IA-3 (250 × 4.6 mm, 3 μm) Chiralpak IC-3, Chiralpak IG-3, Lux Amylose-1
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) n-Hexane/Isopropanol/Diethylamine (70:30:0.1-85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min 0.8-1.2 mL/min (adjust for backpressure)
Column Temperature 25°C 20-30°C
Detection UV at 241 nm PDA detection for peak purity
Injection Volume 20 μL 10-50 μL (depending on sensitivity needs)
Run Time 15 minutes Method can be shortened to 10 min for routine analysis
Detailed Mobile Phase Preparation
  • n-Hexane/Ethanol/Diethylamine Mixture: Accurately measure 800 mL of HPLC-grade n-hexane, 200 mL of absolute ethanol, and 1 mL of high-purity diethylamine (99.5%) into a 1 L clean, dry glass bottle. The addition of diethylamine serves as a basic modifier that improves peak shape by suppressing silanol interactions. Cap the bottle securely and mix thoroughly by inversion for 2-3 minutes. Filter the prepared mobile phase through a 0.45 μm PTFE membrane filter under vacuum and degas by sonication for 10 minutes before use. Mobile phase composition may be adjusted between n-hexane/ethanol ratios of 90:10 to 60:40 to optimize retention and resolution for specific column lots. [4] [6]
Sample Preparation Protocol
  • Standard Solution Preparation: Accurately weigh approximately 25 mg of This compound reference standard into a 50 mL volumetric flask. Add 35 mL of the mobile phase or ethanol and sonicate for 5 minutes to ensure complete dissolution. Allow the solution to reach room temperature, then dilute to volume with the same solvent. Mix well by inversion. This stock solution (0.5 mg/mL) can be stored at 2-8°C for up to one week. For system suitability testing, prepare a resolution solution containing approximately 0.15% of the racemic mixture relative to this compound to verify the ability to detect and quantify the minor enantiomeric impurity. [6]
System Suitability Testing

System suitability must be established before sample analysis to ensure method validity. Inject the resolution solution and evaluate the following parameters:

  • Resolution (Rs): Resolution between this compound and (R)-Azelastine must be not less than 2.0
  • Theoretical Plates (N): Column efficiency for the this compound peak must be not less than 10,000
  • Tailing Factor (T): Must not exceed 1.5 for the this compound peak
  • Relative Standard Deviation (RSD): Peak area RSD for six replicate injections must not exceed 2.0%

Method Validation Protocol

Experimental Procedures

Comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose of quantifying enantiomeric impurities at low levels. The validation should follow ICH Q2(R2) guidelines with specific acceptance criteria for enantiomeric impurity determination. [1] [6]

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Protocol Acceptance Criteria
Specificity Inject mobile phase (blank), placebo, standard solution, and stressed samples No interference at retention times of analytes; Peak purity index > 0.999
Linearity Prepare standard solutions at 5 concentration levels (LOQ to 150% of specification level) Correlation coefficient (r) > 0.999; Residuals ≤ 5%
Accuracy Spike placebo with known amounts of (R)-Azelastine at LOQ, 50%, 100%, 150% of specification Mean recovery 90-110%; RSD ≤ 5%
Precision (Repeatability) Analyze 6 independent preparations at 100% test concentration RSD ≤ 2.0% for area; RSD ≤ 5.0% for impurity level
Intermediate Precision Repeat precision study on different day with different analyst and instrument RSD ≤ 3.0% for area; RSD ≤ 7.0% for impurity level
Limit of Detection (LOD) Serial dilution until signal-to-noise ratio ~3:1 S/N ≥ 3; typically 0.005% for enantiomeric impurity
Limit of Quantification (LOQ) Serial dilution until signal-to-noise ratio ~10:1 S/N ≥ 10; typically 0.015% for enantiomeric impurity; RSD ≤ 10%
Robustness Deliberate variations in mobile phase composition (±2%), temperature (±2°C), flow rate (±0.1 mL/min) Resolution maintained > 2.0; no significant change in system suitability
Solution Stability Assessment
  • Bench-top Stability: Prepare the standard solution as described in Section 3.3 and store at room temperature (approximately 25°C) protected from light. Inject the solution at initial, 6, 12, 24, and 48-hour time points. Calculate the percentage difference in peak area and retention time relative to the initial injection. The solution is considered stable if the difference does not exceed 2.0% for peak area and 5.0% for retention time. Document any observed degradation peaks or changes in enantiomeric ratio. [6]

  • Refrigerated Stability: Prepare an additional standard solution and store at 2-8°C protected from light. Inject the solution at initial, 3, 7, and 14-day time points. Compare the results with freshly prepared standard. Refrigerated solutions are typically stable for up to one week without significant change. [6]

Enantiomeric Purity Calculation

Quantification Methods

The enantiomeric purity of this compound is determined by calculating the enantiomeric excess (ee) and the percentage of each enantiomer present in the sample. These calculations are fundamental for establishing the chiral quality of the drug substance and for ensuring compliance with regulatory requirements. [2]

  • Enantiomeric Excess Calculation: Enantiomeric excess represents the difference between the percentages of the major and minor enantiomers in a mixture. For this compound samples, the enantiomeric excess is calculated using the formula:

    Enantiomeric Excess (ee) = |%(S) - %(R)|

    Where %(S) and %(R) represent the percentage concentrations of the (S)- and (R)-enantiomers, respectively. A racemic mixture containing equal amounts of both enantiomers would have an ee of 0%, while a perfectly pure single enantiomer would have an ee of 100%. For example, if a sample contains 99.7% this compound and 0.3% (R)-Azelastine, the enantiomeric excess would be |99.7 - 0.3| = 99.4%. [2]

  • Percentage Composition Calculation: If the enantiomeric excess is known, the percentage of each enantiomer can be calculated as follows:

    • %(S) = (ee + 100)/2
    • %(R) = 100 - %(S)

    For example, with an enantiomeric excess of 99.4% in favor of the (S)-enantiomer:

    • %(S) = (99.4 + 100)/2 = 99.7%
    • %(R) = 100 - 99.7 = 0.3% [2]
Data Interpretation and Reporting

Report the enantiomeric purity of this compound as both the percentage of the main enantiomer and the enantiomeric excess value. The report should include the percentage of the (R)-enantiomer as the chiral impurity, noting whether it meets the specified acceptance criterion (typically not more than 0.15%). All calculations should be performed using validated spreadsheet software or chromatography data systems with appropriate verification of calculation accuracy. [1] [2]

Workflow Diagram

The following workflow diagram illustrates the complete process for enantiomeric purity assessment of this compound, from sample preparation to final calculation and reporting:

G Enantiomeric Purity Assessment Workflow cluster_1 Experimental Phase cluster_2 Data Processing Start Start Assessment SP Sample Preparation Start->SP MP Mobile Phase Preparation Start->MP HPLC HPLC Analysis SP->HPLC MP->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Calculation Purity Calculation Integration->Calculation Report Result Reporting Calculation->Report Validation Method Validation Validation->SP Validation->MP Validation->HPLC

Regulatory Considerations

Compliance with Regulatory Standards

The development and validation of enantiomeric purity methods must adhere to current regulatory guidelines, including ICH Q14 on analytical procedure development and ICH Q2(R2) on validation of analytical procedures. The method should be capable of reliably detecting and quantifying the enantiomeric impurity at the 0.15% level or lower, depending on the maximum daily dose of the drug product. Documentation should include a thorough method development history, robustness testing, and a clear definition of the method's design space where applicable. [1]

Analytical Quality by Design (AQbD)

Implementing Analytical Quality by Design principles is increasingly expected by regulatory agencies for critical methods such as enantiomeric purity determination. The AQbD approach involves:

  • Defining the Analytical Target Profile (ATP): The ATP for this compound enantiomeric purity method should specify the requirement to determine the main compound and its chiral impurity at the 0.15% level with resolution not less than 2.0 in a reasonable analysis time.
  • Identifying Critical Method Parameters (CMPs): For the chiral HPLC method, CMPs typically include mobile phase composition, column temperature, flow rate, and type and concentration of organic modifiers.
  • Establishing a Design Space: Through systematic studies using Design of Experiments (DoE), the multidimensional combination of CMPs where the method meets the ATP should be defined and documented.
  • Implementing Control Strategy: A control strategy should be established to ensure the method remains within the design space during routine operation, including system suitability tests and control of critical reagents. [1]

Troubleshooting Guide

Table 4: Troubleshooting Common Issues in Enantiomeric Separation

Problem Potential Causes Recommended Solutions
Insufficient Resolution Column selectivity inappropriate, mobile phase not optimized, temperature too high Change column to different chiral selector (e.g., amylose to cellulose), adjust alcohol content in mobile phase (10-40%), decrease temperature
Peak Tailing Silanol interactions, incompatible mobile phase pH, column degradation Add diethylamine (0.1-0.5%) to mobile phase, ensure mobile phase is freshly prepared, replace column if deteriorated
Retention Time Drift Mobile phase inconsistency, temperature fluctuations, column equilibrium not reached Standardize mobile phase preparation, use column thermostat, extend equilibrium time (30-50 column volumes)
Poor Reproducibility Variations in sample preparation, injection technique, column performance Use internal standard, validate injection technique, monitor column performance with system suitability tests
Elevated Baseline Noise Contaminated mobile phase, air bubbles in system, detector lamp failure Filter mobile phase, degas thoroughly, purge system, replace UV lamp if necessary

Conclusion

The enantiomeric purity assessment of this compound requires a systematic approach to method development, validation, and implementation. The chiral HPLC method described in these application notes provides a robust and sensitive approach for quantifying the (R)-enantiomer impurity at levels required by regulatory authorities. Regular monitoring of system performance through comprehensive suitability tests and adherence to Good Manufacturing Practice (GMP) principles ensures the generation of reliable data for quality control and regulatory submissions. As analytical technologies advance, the implementation of AQbD principles and modern chromatographic approaches will further enhance the reliability and efficiency of enantiomeric purity methods for pharmaceutical applications.

References

in vitro models for (S)-Azelastine antiviral activity screening

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Models for Antiviral Screening

The table below summarizes the primary cell-based and tissue models used for screening azelastine's antiviral activity.

Virus Tested In Vitro Model Key Experimental Findings Reference Compound
SARS-CoV-2 (D614G, Alpha, Beta, Delta, Omicron variants) [1] [2] Vero E6 cells; Vero cells stably overexpressing human TMPRSS2 and ACE2 [1] [2] Reduced viral copy number and virus-induced cytopathic effect; EC~50~: 2.2 - 6.5 µM [2]. Comparable potency against all tested variants [1]. Azelastine HCl (Sigma-Aldrich); diluted commercial nasal spray (Pollival) [1] [2]
Human Coronavirus 229E (HCoV-229E) [1] MRC-5 human lung fibroblast cells [1] Inhibition of viral replication, assessed via reduction in viral genome copies in supernatant [1]. Azelastine HCl (Sigma-Aldrich) [1]
Respiratory Syncytial Virus A (RSV A) [1] HEp-2 cells [1] Inhibition of viral replication in both prophylactic and therapeutic settings [1]. Azelastine HCl (Sigma-Aldrich) [1]
Influenza A (H1N1) & SARS-CoV-2 [1] Human 3D Nasal Tissue Model (MucilAir, Epithelix) [1] Protection of tissue integrity and function; significant reduction in viral load post-infection [1]. Azelastine HCl (Sigma-Aldrich); commercial nasal spray (Pollival) [1]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments, which you can adapt for your antiviral screening.

Protocol 1: Antiviral Assay in Vero-TMPRSS2/ACE2 Cells against SARS-CoV-2

This protocol is suitable for testing compounds against multiple SARS-CoV-2 variants of concern [1] [2].

  • 1. Cell Culture: Maintain Vero cells stably overexpressing human TMPRSS2 and ACE2 in DMEM supplemented with 2% FBS at 37°C and 5% CO₂ [1].
  • 2. Compound Preparation: Prepare a stock solution of azelastine hydrochloride in DMSO. For testing the commercial nasal spray, use the product directly or diluted in culture medium [1] [2].
  • 3. Infection and Treatment:
    • Prophylactic Setting: Pre-incubate cells with the test compound for 1-2 hours prior to virus infection [1].
    • Therapeutic Setting: Add the test compound immediately after virus adsorption [2].
    • Infect cells with SARS-CoV-2 at a low multiplicity of infection (MOI, e.g., 0.001-0.01) in infection medium for 2 hours [1].
  • 4. Post-Infection Incubation: Remove the virus inoculum and replace with fresh maintenance medium containing the same concentration of the test compound.
  • 5. Incubation and Harvest: Incubate cells for 48-72 hours post-infection. Collect cell culture supernatant or cell lysates for viral load quantification.
  • 6. Outcome Measurement:
    • Viral Load Quantification: Extract RNA and perform RT-qPCR targeting the SARS-CoV-2 E gene or ORF1a/b gene. Use a standard curve to determine viral genome copy numbers [1] [3].
    • Cell Viability: Use a standard assay (e.g., CellTiter-Glo) to assess compound cytotoxicity and calculate the selective index (SI) [2].

The following diagram illustrates the experimental workflow for screening in Vero cells.

Vero_Workflow Start Seed Vero-TMPRSS2/ACE2 Cells Prep Prepare Compound Dilutions Start->Prep Prophylactic Pre-incubate Cells with Compound (1-2 hours) Prep->Prophylactic Infect Infect with SARS-CoV-2 (MOI 0.001-0.01, 2 hours) Prophylactic->Infect Therapeutic Add Compound Post-Infection (Therapeutic Setting) Infect->Therapeutic Incubate Replace with Maintenance Medium + Compound (Incubate 48-72h) Therapeutic->Incubate Harvest Harvest Supernatant/Cell Lysate Incubate->Harvest Analyze Quantify Viral Load via RT-qPCR & Assess Cell Viability Harvest->Analyze End Analyze Data (EC₅₀, CC₅₀, SI) Analyze->End

Protocol 2: Antiviral Assay in a Human 3D Nasal Tissue Model

This protocol uses a more physiologically relevant model to study viral infection and compound efficacy at the primary site of infection [1].

  • 1. Tissue Model Preparation: Acquire human 3D nasal tissue models (e.g., MucilAir from Epithelix). Maintain the tissues at the air-liquid interface (ALI) according to the manufacturer's instructions in proprietary medium at 37°C and 5% CO₂ [1].
  • 2. Compound Application: Apply the test compound (e.g., azelastine HCl or nasal spray formulation diluted in culture medium) to the apical side of the tissue. For prophylaxis, pre-treat tissues for 1-2 hours before infection [1].
  • 3. Virus Infection: Apically inoculate the tissues with the virus of interest (e.g., SARS-CoV-2, Influenza A H1N1) at the desired titer in a small volume. Allow adsorption for 1-2 hours [1].
  • 4. Post-Infection Incubation: After adsorption, remove the inoculum and continue culturing the tissues at ALI. Re-apply the test compound apically at defined intervals (e.g., daily).
  • 5. Outcome Measurement:
    • Viral Load: At selected time points (e.g., 24, 48, 72 hours post-infection), wash the apical surface and collect the wash fluid. Quantify the viral titer via RT-qPCR or plaque assay [1].
    • Tissue Integrity & Function: Monitor tissue integrity by measuring the transepithelial electrical resistance (TEER) and cilia beating frequency. Assess tissue viability using assays like MTT or AlamarBlue [1].

The workflow for the 3D nasal tissue model is summarized below.

Tissue_Workflow S1 Maintain Human 3D Nasal Tissue at Air-Liquid Interface (ALI) S2 Apical Application of Compound (Prophylaxis: Pre-treat 1-2h) S1->S2 S3 Apical Infection with Virus (Adsorption for 1-2h) S2->S3 S4 Continue ALI Culture with Compound Re-application S3->S4 S5 Harvest Apical Wash Fluid at Time Points (24h, 48h, 72h) S4->S5 S6 Measure Viral Load (RT-qPCR) & Tissue Integrity (TEER, Viability) S5->S6 S7 Evaluate Viral Inhibition and Tissue Protection S6->S7

Proposed Mechanisms of Antiviral Action

The antiviral activity of azelastine is attributed to multiple mechanisms, which can be probed using the models above.

  • ACE2 Receptor Interaction: Azelastine can bind to the human angiotensin-converting enzyme 2 (ACE2) receptor, potentially blocking the entry of SARS-CoV-2 into the host cell [4] [5].
  • Inhibition of Viral Protease: Computational and kinetic studies suggest azelastine inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro), a key enzyme for viral replication [4] [3].
  • Sigma-1 Receptor Modulation: Azelastine may interact with the host's sigma-1 receptor, which is implicated in viral replication processes [6] [3].
  • ICAM-1 Suppression: By inhibiting the upregulation of Intercellular Adhesion Molecule 1 (ICAM-1), azelastine may interfere with rhinovirus infection, as ICAM-1 is a major receptor for this virus family [6] [7].
  • Phospholipidosis Induction: Azelastine may induce phospholipidosis, a modulation of lipid processing pathways within the cell that is critical for the replication of many viruses, including coronaviruses [8].

Key Considerations for Protocol Design

  • Critical Parameters: The Multiplicity of Infection (MOI), timing of compound application (prophylactic vs. therapeutic), and compound solubility are critical factors that must be optimized for each new compound or virus strain.
  • Model Selection: While immortalized cell lines (like Vero) are cost-effective for high-throughput screening, more complex models like MucilAir provide superior physiological relevance for translational predictions, as they contain fully differentiated human nasal epithelium [1] [2].
  • Data Interpretation: Always correlate antiviral activity with cytotoxicity data to calculate a Selective Index (SI = CC₅₀ / EC₅₀). A high SI indicates a compound is effective at non-toxic concentrations.

I hope these detailed application notes and protocols provide a solid foundation for your research on azelastine and other antiviral compounds.

References

Application Note: ACE2 Receptor Binding Assays for (S)-Azelastine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The SARS-CoV-2 virus enters human cells by binding its Spike (S) glycoprotein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface. The receptor binding domain (RBD) within the S1 subunit mediates this attachment, which is a critical initial step for infection. ACE2 is a type I transmembrane glycoprotein expressed in numerous tissues, including the respiratory tract, heart, kidney, and intestines. Research indicates that Azelastine hydrochloride, a histamine H1-receptor antagonist commonly used in nasal sprays for allergic rhinitis, binds to ACE2. This binding is believed to inhibit the entry of SARS-CoV-2 into cells, positioning Azelastine as a promising candidate for drug repurposing against COVID-19 [1] [2] [3]. The diagram below illustrates this proposed mechanism of action.

G Figure 1. Proposed Antiviral Mechanism of Azelastine. cluster_cell Host Cell ACE2 ACE2 Receptor CellMembrane Cell Membrane Virus SARS-CoV-2 Virus Spike Spike (S) Glycoprotein Virus->Spike  Contains Spike->ACE2  Binds to Azelastine Azelastine Molecule Azelastine->ACE2  Blocks binding site

Key Experimental Findings and Quantitative Data

Experimental data from multiple studies confirm Azelastine's affinity for ACE2 and its efficacy in inhibiting viral entry. The table below summarizes key quantitative findings.

Table 1: Summary of Key Experimental Data for Azelastine [2] [3] [4]

Assay Type Experimental Model Key Outcome Measured Result (Mean ± SD or as stated) Interpretation
Surface Plasmon Resonance (SPR) Recombinant ACE2 protein Equilibrium Dissociation Constant (KD) (2.58 ± 0.48) × 10-7 M High affinity binding to ACE2.
Pseudovirus Infection Assay ACE2-overexpressing HEK293T (ACE2h) cells Half-Maximal Effective Concentration (EC50) 3.834 µM Potent inhibition of viral entry.
Cell Viability Assay (Cytotoxicity) Vero E6 cells / ACE2h cells Half-Maximal Cytotoxic Concentration (CC50) >100 µM High safety margin (Therapeutic Index >26).
Clinical Trial (Viral Load) SARS-CoV-2 positive patients (0.1% Nasal Spray) Viral Load Reduction vs. Placebo p = 0.007 Significant reduction in human patients.
In Vitro Infection Assay Vero cells (hTMPRSS2/ACE2) EC50 against SARS-CoV-2 (B.1.177) 2.2 - 6.5 µM Inhibition of authentic virus infection.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

This protocol determines the real-time binding kinetics and affinity between Azelastine and the ACE2 receptor.

  • Principle: Measures changes in the refractive index on a biosensor chip surface when a ligand (ACE2) interacts with an analyte (Azelastine).
  • Materials:
    • SPR instrument (e.g., OpenSPR)
    • NTA sensor chip
    • Recombinant human ACE2 protein with a 6x-His tag
    • Azelastine hydrochloride (TargetMol)
    • Running buffer: HBS-EP (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
    • Regeneration solution: 200 mM imidazole, 40 mM NiCl₂
  • Procedure [2] [5]:
    • Chip Preparation: Prime the sensor surface and charge the NTA chip with Ni²⁺ by injecting the regeneration solution.
    • Ligand Immobilization: Dilute His-tagged ACE2 protein to 20 µg/mL in running buffer. Inject over the chip surface at a flow rate of 20 µL/min for capture.
    • Analyte Binding: Prepare a series of Azelastine concentrations in running buffer. Inject the solutions over the ACE2-immobilized chip at a flow rate of 20 µL/min after the baseline has stabilized.
    • Regeneration: Regenerate the chip surface between analyte injections using a pulse of regeneration solution to remove bound Azelastine.
    • Data Analysis: Fit the resulting sensorgrams (wavelength shift vs. time) using a 1:1 binding model in analysis software (e.g., TraceDrawer) to calculate the dissociation constant (KD).
Cell-Based SARS-CoV-2 Spike Pseudovirus Entry Assay

This protocol assesses the functional ability of Azelastine to inhibit the cellular entry of a SARS-CoV-2 pseudovirus.

  • Principle: A replication-incompetent pseudovirus, bearing the SARS-CoV-2 Spike protein, infects cells expressing ACE2. Inhibition of entry is measured via a reporter gene.
  • Materials:
    • ACE2-overexpressing HEK293T (ACE2h) cells
    • SARS-CoV-2 Spike pseudovirus (e.g., PSC001 from Sino Biological)
    • Dulbecco's Modification of Eagle's Medium (DMEM) with 10% FBS
    • Azelastine hydrochloride
    • Cell Counting Kit-8 (CCK-8) or similar
    • Luciferase assay system
  • Procedure [2]:
    • Cell Seeding: Seed ACE2h cells in a 96-well plate and incubate overnight until 70-80% confluent.
    • Drug Pre-treatment: Prepare serial dilutions of Azelastine in culture medium. Pre-treat cells with the drug for a specified period (e.g., 1 hour).
    • Virus Infection: Incubate the pseudovirus with the drug-treated cells. Include untreated infected cells as a positive control and uninfected cells as a negative control.
    • Incubation: Culture the cells for an appropriate period (e.g., 48-72 hours).
    • Viability Check: Assess cell viability using the CCK-8 assay to rule out cytotoxicity.
    • Readout: Measure the luciferase activity or other reporter signal. The signal intensity correlates with the success of viral entry.
    • Data Analysis: Calculate the percentage inhibition relative to the positive control and determine the EC50 using non-linear regression analysis.
Molecular Docking to Predict Binding Interactions

This computational protocol predicts the binding mode and molecular interactions between Azelastine and the ACE2 receptor.

  • Principle: Simulates how the Azelastine molecule (ligand) fits into the 3D structure of the ACE2 receptor (protein) at an atomic level.
  • Materials:
    • Molecular docking software (e.g., SYBYL-X 2.0, AutoDock Vina)
    • Protein Data Bank (PDB) file of ACE2 in complex with SARS-CoV-2 Spike RBD (e.g., PDB ID: 6LZG)
    • 3D chemical structure file of Azelastine (e.g., SDF format from PubChem)
  • Procedure [2] [5]:
    • Protein Preparation: Download the crystal structure 6LZG. Remove water molecules, co-crystallized ligands, and add hydrogen atoms. Assign charges (e.g., AMBER7 FF99) and perform energy minimization.
    • Ligand Preparation: Obtain the 3D structure of Azelastine. Assign Gasteiger-Hückel charges and perform energy minimization.
    • Define Binding Site: The binding site is typically defined as the region on ACE2 that interacts with the Spike RBD, particularly around the critical residue Lys353.
    • Run Docking: Execute the docking simulation to generate multiple potential binding poses.
    • Analysis: Analyze the top-ranking poses for favorable interactions, such as hydrogen bonds (e.g., with Lys353 of ACE2), hydrophobic contacts, and ionic interactions. The workflow for this protocol is summarized below.

G Figure 2. Workflow for Molecular Docking Analysis. P1 1. Prepare Protein Structure (PDB: 6LZG) Remove water, add H, minimize P2 2. Prepare Ligand Structure (Azelastine 3D) Assign charges, minimize P1->P2 P3 3. Define Binding Site (e.g., around ACE2 Lys353) P2->P3 P4 4. Execute Docking Simulation P3->P4 P5 5. Analyze Binding Poses (H-bonds, hydrophobic contacts) P4->P5

Discussion and Conclusion

Azelastine's dual action as an antihistamine and a potential antiviral agent, coupled with its established safety profile and availability as a nasal spray, makes it an excellent candidate for topical pre-exposure or early post-exposure prophylaxis against SARS-CoV-2. Further clinical studies are warranted to fully establish its efficacy in larger populations.

References

dosing regimen optimization for (S)-Azelastine clinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Azelastine's Antiviral Application

Recent clinical trials provide a direct foundation for designing antiviral studies. The key findings from a 2025 Phase 2 trial are summarized below.

Table 1: Key Outcomes from the CONTAIN Phase 2 Trial (2025) [1] [2]

Trial Aspect Details
Trial Design Double-blind, placebo-controlled, single-center (Saarland University Hospital, Germany).
Participants 450 healthy adults (aged 18-65).
Intervention Azelastine (0.1%) nasal spray vs. Placebo.

| Dosing Regimen | Prophylactic: One puff (0.14 mL) per nostril, three times daily for 56 days. On-demand (for exposure/symptoms): One puff per nostril, five times daily for 3 days. | | Primary Outcome | Incidence of PCR-confirmed SARS-CoV-2 infection through Day 56. | | Key Efficacy Result | Azelastine group: 5/227 (2.2%) infected. Placebo group: 15/223 (6.7%) infected. Odds Ratio (OR): 0.31 (95% CI, 0.11-0.87). | | Key Safety Result | Adverse events were comparable between the azelastine and placebo groups. |

Proposed Mechanisms of Action

The clinical efficacy of azelastine is supported by multiple non-mutually exclusive mechanisms that extend beyond its primary role as a histamine H1-receptor antagonist [3] [4]. The following diagram illustrates these proposed pathways and their interactions.

G Title Proposed Antiviral Mechanisms of Azelastine ACE2 Interaction with Angiotensin Converting Enzyme 2 (ACE2) Outcome Reduced Viral Entry and Replication ACE2->Outcome  Disrupts host cell  attachment Mpro Inhibition of SARS-CoV-2 Main Protease (Mpro) Mpro->Outcome  Inhibits viral  replication SigmaR Modulation of Sigma-1 Receptor (σ-1R) SigmaR->Outcome  Potential host-directed  effect ICAM Suppression of ICAM-1 Upregulation Outcome2 Reduced Inflammation and Tissue Damage ICAM->Outcome2  Reduces immune  cell recruitment MastCell Mast Cell Stabilization MediatorInhib Inhibition of Inflammatory Mediators (Leukotrienes, TNF-α, PAF) MastCell->MediatorInhib MediatorInhib->Outcome2  Alleviates symptoms  & pathology

Recommended Experimental Protocols

Here are detailed methodologies for key experiments to validate azelastine's efficacy and optimize its dosing, based on the analyzed clinical studies and mechanistic data.

In Vitro Antiviral Activity Assay

This protocol is designed to quantify the direct antiviral effects of azelastine.

  • Objective: To determine the in vitro efficacy of azelastine against SARS-CoV-2 and other respiratory viruses.
  • Materials:
    • Cell lines: Vero E6, human airway epithelial cells (e.g., Calu-3).
    • Virus: Clinical isolates of SARS-CoV-2 (multiple variants), Rhinovirus, RSV.
    • Test article: (S)-Azelastine (and racemic azelastine for comparison) in a range of concentrations.
  • Methods:
    • Pre-treatment Protocol: Incubate cells with serial dilutions of azelastine (e.g., 0.1 µM - 100 µM) for 2 hours prior to viral infection (MOI=0.1). This models prophylaxis.
    • Post-treatment Protocol: Infect cells first, then add azelastine at various time points (e.g., 1, 4, 8 hours post-infection) to model therapeutic use.
    • Incubation: Maintain for 48-72 hours.
    • Endpoint Analysis:
      • Plaque Assay: Quantify infectious viral titers in supernatant.
      • qRT-PCR: Measure intracellular viral RNA load.
      • Cell Viability (MTT assay): Assess compound cytotoxicity to calculate Selectivity Index (SI).
  • Data Analysis: Calculate half-maximal inhibitory concentration (IC50) and half-cytotoxic concentration (CC50) for this compound versus racemic mixture.
In Vivo Prophylactic Efficacy Study (Syrian Hamster Model)

This animal study protocol mirrors the successful design of the CONTAIN trial.

  • Objective: To evaluate the efficacy of this compound nasal spray in preventing SARS-CoV-2 infection in a golden Syrian hamster model.
  • Animals: Groups of 8-10 hamsters.
  • Dosing Groups:
    • Group 1: Vehicle control (Placebo).
    • Group 2: Racemic Azelastine (0.1%, reference).
    • Group 3: this compound (Low dose, e.g., 0.05%).
    • Group 4: this compound (High dose, e.g., 0.1%).
  • Dosing Regimen:
    • Prophylactic: 20 µL per nostril, twice or three times daily, starting 24 hours before viral challenge.
    • Therapeutic: Same dosage, starting 4 hours post-infection.
  • Viral Challenge: Intranasal inoculation with SARS-CoV-2.
  • Endpoint Analysis (Day 4-5 post-infection):
    • Virology: Viral load in nasal turbinates and lungs (by qRT-PCR and plaque assay).
    • Histopathology: Lung histology scoring for inflammation and damage.
    • Cytokine Analysis: Multiplex ELISA of lung homogenates for inflammatory markers (e.g., IL-6, TNF-α).
  • Data Analysis: Compare viral loads and pathology scores between groups using one-way ANOVA. A significant reduction in the this compound groups versus placebo would indicate efficacy.
Human Phase 2 Clinical Trial Protocol Outline

This outlines a multicenter trial to confirm and refine the dosing for prophylactic use.

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
  • Population: 600 healthy adults, with a subset of high-risk individuals (e.g., healthcare workers).
  • Intervention Arms:
    • Arm A: Placebo nasal spray.
    • Arm B: Racemic Azelastine (0.1%) nasal spray.
    • Arm C: this compound nasal spray (dose to be determined from animal studies).
  • Dosing:
    • Primary Regimen: One puff per nostril, three times daily (aligns with successful CONTAIN regimen) [1].
    • Alternative/Exploratory Regimen: One puff per nostril, twice daily (to assess if efficacy is maintained with reduced frequency).
  • Study Duration: 12-week treatment period.
  • Primary Endpoint: Incidence of laboratory-confirmed (PCR) SARS-CoV-2 infection.
  • Secondary Endpoints:
    • Time to SARS-CoV-2 infection.
    • Viral load in breakthrough infections.
    • Incidence and severity of symptomatic COVID-19.
    • Incidence of other respiratory viral infections (e.g., rhinovirus) [1].
    • Safety and tolerability.
  • Pharmacokinetic Sampling: Trough levels of this compound in a subset of participants to correlate exposure with efficacy.

Conclusion and Development Outlook

The existing data strongly supports the advancement of this compound into formal clinical development for viral prophylaxis. The established safety profile of the racemic form and the recent positive Phase 2 data significantly de-risk this pathway [1] [3] [2]. The proposed experiments are designed to rigorously confirm the superior efficacy of the (S)-enantiomer, define its optimal prophylactic dosing regimen, and solidify the understanding of its mechanism of action, paving the way for a new, practical approach to preventing respiratory viral infections.

References

mitigating somnolence side effects of (S)-Azelastine

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Somnolence

Azelastine is a selective, second-generation histamine H1-receptor antagonist. [1] [2] Its primary mechanism of action is blocking the effects of histamine, a substance produced by the body that causes allergic symptoms. [3] Somnolence occurs when the drug is absorbed into the systemic circulation and crosses the blood-brain barrier, leading to central H1-receptor antagonism. [1] [2]

Beyond H1-receptor antagonism, Azelastine exhibits additional pharmacologic effects, including inhibition of leukotriene synthesis and mast cell stabilization, which contribute to its anti-inflammatory properties. [1] [2] The following diagram illustrates its multi-target mechanism.

G cluster_peripheral Peripheral Action (Therapeutic) cluster_central Central Action (Side Effect) Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine H1 H1 Receptor Histamine->H1 SymptomRelief SymptomRelief AZE Azelastine (S) AZE->H1 Antagonizes AZE->MastCell Stabilizes Leuko Leukotrienes AZE->Leuko Inhibits InflamCells Inflammatory Cells AZE->InflamCells Modulates H1->SymptomRelief Prevents Activation MastCell->Histamine Releases CentralH1 Central H1 Receptor Somnolence Somnolence CentralH1->Somnolence Causes SystemicAZE Systemic Azelastine SystemicAZE->CentralH1 Crosses BBB Antagonizes

Efficacy & Side Effect Data

Clinical trials demonstrate the efficacy of Azelastine nasal spray and provide quantitative data on the incidence of its side effect, somnolence. The following table summarizes key findings.

Study Focus Dosage & Formulation Efficacy Findings Somnolence Incidence & Related Findings
Perennial Allergic Rhinitis (PAR) [4] 0.15% AZE, two sprays per nostril BID (1,644 μg daily) Significant improvement in reflective Total Nasal Symptom Score (rTNSS) vs. placebo (p=0.04). [4] "No deaths or serious adverse events related to the study medication were reported." [4]
Seasonal Allergic Rhinitis (SAR) & Vasomotor Rhinitis (VMR) [1] Azelastine nasal spray 0.1% solution Rapid onset of action (≤15 min); improves nasal congestion and postnasal drip; superior efficacy in combination with fluticasone. [1] "The incidence of somnolence also may be reduced with the recommended administration technique." [1]
General Side Effect Profile [3] [5] [6] Various approved formulations (e.g., 137 mcg, 205.5 mcg/spray) Effective for symptomatic treatment of allergic rhinitis. [3] [6] Most common side effects: bitter taste, headache, drowsiness/tiredness, nasal burning/discomfort. [3] [5] [6]

Mitigation Strategies & Experimental Protocols

The core strategy for mitigating somnolence involves minimizing the drug's passage into the throat and subsequent systemic absorption. Research points to two effective approaches.

Optimized Administration Technique

Clinical evidence suggests that a specific head position during administration can significantly reduce systemic exposure and the sensation of bitter taste, which is a marker for throat runoff. [1]

Recommended Protocol:

  • Step 1: Prime the pump before first use or if unused for 3+ days. [3] [5]
  • Step 2: Blow your nose gently to clear nostrils. [3] [5]
  • Step 3: Tilt head forward, looking downward toward your toes. [3] This is crucial.
  • Step 4: Insert tip and aim the spray toward the back of the nose, away from the nasal septum. [3]
  • Step 5: Activate pump and sniff gently while keeping the head tilted down. [3] Avoid snorting sharply.
  • Step 6: Do not tilt head back after spraying to prevent drainage to the throat. [3]

The workflow below visualizes the critical steps and their impact on drug distribution.

G A Administer Azelastine B Head Position A->B C1 Head Tilted Forward/Down B->C1 Correct C2 Head Upright or Tilted Back B->C2 Incorrect D1 Topical Deposition in Nasal Cavity C1->D1 D2 Runoff to Throat (Bitter Taste) C2->D2 E1 Local Effect Minimal Systemic Absorption D1->E1 E2 GI Absorption and Systemic Circulation D2->E2 F1 Low Risk of Somnolence E1->F1 F2 Higher Risk of Somnolence E2->F2

Investigation of New Formulations

A 2023 study on a new 0.15% formulation of Azelastine highlights the role of excipients. This formulation included sorbitol and sucralose to mask the bitter taste. [4] This improvement in tolerability is indirectly linked to somnolence mitigation, as a reduced bitter taste suggests less post-nasal drip and swallowing of the drug, potentially leading to lower systemic absorption.

Technical Support FAQs

Q: What is the evidence that administration technique affects somnolence? A: A comprehensive review noted that the incidence of somnolence may be reduced by following the recommended administration technique provided in the product labeling. [1] The technique of tilting the head forward is designed to minimize the drug's runoff into the throat, thus reducing gastrointestinal absorption and systemic exposure. [3]

Q: Are there any drug interactions that could exacerbate somnolence? A: Yes. Concomitant use of Azelastine with Central Nervous System (CNS) depressants will add to their effects. [3] This includes alcohol, sedatives, tranquilizers, and prescription pain medicines. Concomitant use of Cimetidine may also increase the plasma concentration of Azelastine, potentially increasing side effects. [3]

Q: In preclinical models, what factors should be controlled when assessing sedative effects? A: While not directly stated in the clinical literature, the mechanism suggests key factors to control:

  • Dosing Volume & Pressure: Ensure consistent delivery to the nasal mucosa without causing runoff.
  • Animal Position: Mimic the "head-tilted forward" position in administration protocols.
  • Formulation Viscosity: Explore if excipients that increase mucosal retention can reduce systemic bioavailability.
  • Metabolic Inhibitors: Use specific CYP inhibitors like CYP3A4, CYP2D6, and CYP1A2 inhibitors to assess the impact of slowed metabolism (desmethylazelastine has a 54-hour half-life). [2]

References

Technical Support Guide: Improving Nasal Mucosa Tolerance for (S)-Azelastine Sprays

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Nasal Mucosal Irritation & Tolerance

Understanding the cellular and molecular mechanisms underlying nasal mucosa irritation is fundamental to improving tolerance of (S)-Azelastine sprays. The following table summarizes key cellular targets and manifestations of irritation identified through cytological studies.

Table 1: Cellular Mechanisms of Nasal Mucosal Irritation and Tolerance

Cellular Target Irritation Manifestations Tolerance Mechanisms Assessment Methods
Ciliated Columnar Cells Reduced ciliary function, cell damage, loss of hyperchromatic supranuclear stria (SNS) Restoration of ciliary apparatus, SNS preservation, normal nuclear morphology Cytological smears, Papanicolaou & MGG staining [1]
Goblet Cells Hyperplasia, excessive mucus production Normalized goblet cell density, balanced mucus composition Cytological cell counting, mucin analysis [1]
Inflammatory Cells Elevated neutrophils, eosinophils, mast cell infiltration Reduced inflammatory cell infiltration, decreased inflammatory mediators Differential cell counts, cytokine profiling [2] [1]
Epithelial Barrier Squamous metaplasia, epithelial cell damage Maintenance of pseudostratified epithelium, epithelial integrity Cytological analysis of epithelial cell types [1]
Molecular Pathways Upregulation of pro-inflammatory genes Modulation of immune gene expression, autophagy induction Gene expression profiling (NanoString), pathway analysis [2]

The molecular pathways through which this compound interacts with nasal mucosal cells represent a complex network of anti-inflammatory and cellular regulatory mechanisms. The following diagram illustrates these key signaling pathways and their interactions:

G cluster_receptor Receptor Interactions cluster_cellular Cellular Processes cluster_mediators Inflammatory Mediators cluster_outcomes Clinical Outcomes Azelastine Azelastine H1_Receptor Histamine H1 Receptor Azelastine->H1_Receptor antagonizes H2_Receptor Histamine H2 Receptor Azelastine->H2_Receptor inhibits Adhesion_Molecules Adhesion Molecule expression Azelastine->Adhesion_Molecules downregulates Mast_Cell Mast Cell Stabilization Azelastine->Mast_Cell stabilizes Eosinophil Eosinophil Activity Azelastine->Eosinophil inhibits Autophagy Autophagy Induction Azelastine->Autophagy induces Apoptosis Apoptosis Regulation Azelastine->Apoptosis regulates Histamine Histamine Release H1_Receptor->Histamine blocks ICAM ICAM-1 Expression Adhesion_Molecules->ICAM reduces Mast_Cell->Histamine reduces Leukotrienes Leukotriene Production Mast_Cell->Leukotrienes reduces Cytokines Pro-inflammatory Cytokines Mast_Cell->Cytokines reduces Eosinophil->Leukotrienes reduces Tolerance Improved Tolerance Autophagy->Tolerance Apoptosis->Tolerance Irritation Reduced Irritation Histamine->Irritation Leukotrienes->Irritation Cytokines->Irritation Symptom_Relief Symptom Relief

Experimental Methodologies for Tolerance Assessment

Rigorous assessment of nasal mucosa tolerance requires multidisciplinary approaches. The following table compares key methodological frameworks for evaluating mucosal response to this compound formulations.

Table 2: Methodologies for Assessing Nasal Mucosa Tolerance

Method Category Specific Techniques Key Parameters Measured Advantages Limitations
Cytological Analysis Nasal brush smears, Papanicolaou & MGG staining, light microscopy Epithelial cell morphology, inflammatory cell counts, ciliary integrity, goblet cell density Direct cellular assessment, differentiation of epithelial cytotypes [1] Semi-invasive, requires expert cytological interpretation
Gene Expression Profiling NanoString nCounter PanCancer Immune Profiling (760 genes), RNA extraction from nasal lavage/brushing Immune gene expression, inflammatory pathway modulation, drug mechanism elucidation [2] Comprehensive molecular profiling, high sensitivity Requires specialized equipment, complex data analysis
Biopharmaceutical Characterization Spray pattern/plume geometry, droplet size distribution, in vitro dissolution Mass fraction <10μm, deposition patterns, nasal clearance kinetics [3] Predictive of in vivo performance, quality by design applications May not fully replicate in vivo physiology
Clinical Symptom Assessment Total Nasal Symptom Score (TNSS), Visual Analog Scale (VAS), quality of life questionnaires Patient-reported tolerance, symptom improvement, side effect incidence [2] [4] Direct clinical relevance, patient-centered outcomes Subject to bias, requires controlled trial design
Nasal Epithelial Lining Fluid (ELF) Assessment Urea marker technique, nasal secretion collection ELF volume, drug concentration at site of action, mucosal pharmacokinetics [5] Direct measurement of local drug exposure Technically challenging, requires validation

The comprehensive workflow for assessing nasal mucosa tolerance to this compound formulations involves multiple interconnected experimental phases, as illustrated below:

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation cluster_lab Laboratory Analysis cluster_data Data Integration P1 Formulation Development P2 In Vitro Characterization P1->P2 P3 Computational Modeling P2->P3 C1 Participant Recruitment P3->C1 informs design C2 Controlled Treatment C1->C2 C3 Sample Collection C2->C3 L1 Cytological Analysis C3->L1 L2 Gene Expression Profiling L1->L2 L3 Inflammatory Mediator Assays L2->L3 D1 Tolerance Assessment L3->D1 D2 Formulation Optimization D1->D2 D2->P1 feedback loop

Troubleshooting Formulation & Administration Issues

Frequently Asked Questions

Q: What formulation factors most significantly impact nasal mucosa tolerance of this compound sprays?

A: Multiple formulation factors influence tolerance, with pH, osmolarity, and preservative selection being most critical. Formulations should maintain physiological pH (5.5-6.5) and osmolarity (approximately 300 mOsm/L) to minimize epithelial damage. The mass fraction of droplets below 10μm should be minimized (<1%) to prevent pulmonary deposition and systemic exposure [3]. Additionally, considering the multi-mechanistic action of azelastine—including H1-receptor antagonism, mast cell stabilization, and inhibition of leukotriene production—formulation components should not interfere with these pharmacological activities [6] [7].

Q: How can researchers mitigate the bitter taste associated with this compound administration?

A: Bitter taste, reported as the most common side effect, can be addressed through both formulation and administration techniques. Research indicates that proper administration technique—tilting the head downward while spraying and aiming the spray tip toward the back of the nose—significantly reduces bitter taste perception [6] [4]. Formulation approaches include optimizing the spray angle and plume geometry to enhance nasal deposition and reduce nasopharyngeal runoff [3] [8]. Additionally, novel device designs incorporating diffusion chambers can improve distribution in the posterior nasal region, reducing drainage to the oropharynx [8].

Q: What administration techniques improve nasal deposition and reduce local irritation?

A: Controlled administration parameters significantly enhance deposition efficiency. Research demonstrates that optimal head position (tilted downward approximately 30-45 degrees), moderate actuation force, and appropriate spray characteristics (velocity 0.5-1.5 m/s, cone angle 15-35°) improve anterior-to-posterior distribution while minimizing superior olfactory region deposition [8]. Computational modeling suggests that diffusion chamber attachments can enhance posterior nasal coverage by reducing initial droplet momentum and promoting laminar airflow following [8]. These techniques directly impact mucosal tolerance by ensuring optimal drug distribution and minimizing local concentration peaks.

Q: How do combination therapies affect nasal mucosa tolerance of this compound?

A: Evidence suggests combination with corticosteroids like fluticasone propionate modulates mucosal response while enhancing efficacy. Gene expression studies reveal azelastine alone modulates only 5 immune genes, while fluticasone alone affects 206 genes; interestingly, the combination affects just 16 genes, indicating alternative pathways in reducing allergic rhinitis symptoms while potentially avoiding extensive local immune suppression [2]. This moderated genomic response may correlate with improved tolerance profiles while maintaining superior efficacy compared to monotherapies [6] [2]. The combination demonstrates significantly greater symptom relief than either agent alone in patients with moderate-to-severe rhinitis [6].

Advanced Research Tools & Future Directions

Computational Optimization of Nasal Delivery

Emerging computational approaches enable precise optimization of delivery parameters before costly in vivo studies. Physiologically based biopharmaceutics modeling (PBBM) integrates physiology, drug properties, and formulation characteristics to predict nasal drug concentrations at target sites [3]. Recent research has developed statistical shape models of nasal cavities using CT data from 25 subjects to create population-representative 3D models for deposition simulation [8]. These models incorporate over six million meshed triangle surfaces with boundary conditions simulating particle-wall interactions (50% trap probability), enabling realistic prediction of deposition patterns.

Table 3: Computational Parameters for Nasal Spray Optimization

Parameter Optimal Range Impact on Tolerance Experimental Validation
Spray Velocity 0.5-1.5 m/s High velocity increases anterior deposition and potential irritation Laser Doppler velocimetry [8]
Droplet Size Distribution Dv50 > 30μm Smaller droplets (<10μm) may reach lungs causing systemic effects Cascade impaction, laser diffraction [3]
Spray Cone Angle 15-35° Narrow angles improve posterior delivery; wide angles increase coverage High-speed photography, plume geometry analysis [3]
Inhalation Speed 0.68 m/s (35 L/min) Higher speeds increase turbulent deposition in anterior regions Particle image velocimetry [8]
Head Position 30-45° forward tilt Redirects spray away from nasal floor toward mucosal surfaces Magnetic motion capture, scintigraphy [8]

Novel Biological Models for Tolerance Assessment

Advanced biological models provide increasingly predictive assessment of mucosal tolerance:

  • Air-Liquid Interface (ALI) Cultures: Differentiated human nasal epithelial cells at ALI closely mimic in vivo physiology, enabling assessment of ciliary function, barrier integrity, and inflammatory response [3].
  • Nasal Cast Models: 3D-printed anatomical replicas based on medical imaging enable quantitative deposition studies with direct correlation to computational simulations [3] [8].
  • Cytological Swab Techniques: Minimally invasive sampling enables longitudinal monitoring of epithelial cell morphology, inflammatory cell infiltration, and mucociliary apparatus integrity in clinical studies [1].

These advanced tools collectively enable researchers to systematically address nasal mucosa tolerance challenges during this compound spray development, potentially accelerating formulation optimization while reducing reliance on iterative clinical testing.

Conclusion

Improving nasal mucosa tolerance for this compound sprays requires integrated approaches spanning formulation science, administration technique optimization, and comprehensive assessment methodologies. The strategic implementation of cytological evaluation, gene expression profiling, and computational modeling enables researchers to identify and mitigate irritation mechanisms while maintaining therapeutic efficacy. As nasal drug delivery continues to evolve toward more complex formulations and combination therapies, these methodologies will become increasingly essential for developing well-tolerated, patient-acceptable products that maximize adherence and therapeutic outcomes.

References

addressing chemical stability challenges of (S)-Azelastine

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile and Degradation Pathways of Azelastine

Azelastine hydrochloride is prone to degradation under various stress conditions. Understanding these pathways is crucial for developing stable formulations, particularly for the more potent (S)-enantiomer.

Summary of Key Stability Challenges

The table below summarizes the primary stress conditions that affect azelastine hydrochloride and the observed outcomes.

Stress Condition Impact on Stability Key Degradation Products / Notes
Hydrolytic (Acidic/Alkaline) Significant degradation [1] [2]. -
Oxidative Significant degradation; one oxidation product has been isolated and characterized [1]. -
Photolytic Significant degradation under UV/VIS light [1] [3]. -
Thermal Relatively stable in solution at high temperature (70°C) [3]. Degrades in solid state when mixed with certain excipients (e.g., Citric Acid, PVA) under high temperature/humidity [3].
pH Dependency Degradation is highly dependent on the ionization state of the molecule [3]. -
Degradation Pathway Workflow

The following diagram illustrates the logical workflow for identifying and characterizing degradation products, based on International Council for Harmonisation (ICH) guidelines.

Start Start: Azelastine HCl Sample Stress Apply ICH Stress Conditions Start->Stress Analyze UPLC-PDA Analysis (C18 Column, 241 nm) Stress->Analyze Identify Identify Degradation Products (DPs) Analyze->Identify Characterize Characterize DPs (LC-Q/TOF-MS, NMR, FT-IR) Identify->Characterize Pathway Postulate Degradation Pathways Characterize->Pathway

Analytical Methods for Stability Assessment

Robust, stability-indicating methods are essential for separating azelastine from its degradation products and for quantifying the active ingredient.

Validated HPLC/UPLC Methods

Here are two validated chromatographic methods suitable for stability studies.

Method 1: Stability-Indicating LC-UV/PDA and MS Characterization [1]

  • Objective: Separate and characterize degradation products.
  • Column: C18 (100 × 4.6 mm; 2.6 µ).
  • Mobile Phase: Isocratic elution (specific composition can be optimized).
  • Detection: PDA at 241 nm; MS for characterization.
  • Key Outcome: Successfully resolved six degradation products generated under ICH stress conditions.

Method 2: Rapid RP-HPLC for Combination Products [4]

  • Objective: Simultaneous determination of azelastine HCl (AZT) with other drugs like fluticasone propionate (FP) and oxymetazoline (OXY).
  • Column: Exsil 100 ODS C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile:Water (70:30 v/v).
  • Flow Rate: 0.7 mL/min.
  • Detection: DAD at 240 nm.
  • Run Time: 10 minutes.
  • Sample Prep: Simple protein precipitation with acetonitrile.
Critical Method Note: Signal Loss in LC-MS

During LC-MS/MS method development for plasma analysis, a significant signal loss for the major metabolite (desmethylazelastine) was traced to adsorption by glassware.

  • Solution: Use polypropylene vials and containers instead of glass to prevent analyte adsorption [5].

Troubleshooting FAQs & Experimental Protocols

Frequently Asked Questions

Q1: Why do I observe multiple unknown peaks in my HPLC chromatogram of azelastine after several weeks of storage? A: This is likely due to the formation of degradation products. Azelastine HCl is known to degrade under acidic, alkaline, oxidative, and photolytic conditions, generating several degradants [1]. Implement the LC-UV/PDA method described above [1] to achieve separation and identify the nature of the stress causing the degradation.

Q2: How should I handle azelastine solutions to minimize degradation during analysis? A:

  • Light: Protect solutions from light, including laboratory lighting, as azelastine degrades under UV/VIS light [1] [3].
  • Solvents: For standard solutions, methanol is a suitable solvent [4].
  • Glassware: In LC-MS workflows, use polypropylene labware to avoid adsorption of the analyte and its metabolite [5].

Q3: What excipients should be used with caution in solid formulations of azelastine? A: Studies show that azelastine can interact with excipients under stress conditions.

  • Avoid in Non-Compatible Formulations: Citric Acid (acidic) and Polyvinyl Alcohol (PVA) have been shown to cause degradation in solid mixtures when stored under high temperature and humidity (70°C/80% RH) or exposed to light [3]. Conduct thorough excipient compatibility studies for your specific formulation.
Experimental Protocol: Forced Degradation Study

This protocol is adapted from recent research to guide your stability studies [1].

  • Sample Preparation: Prepare a stock solution of azelastine HCl reference standard at an appropriate concentration (e.g., 1 mg/mL in methanol or a neutral solvent) [4].
  • Stress Conditions:
    • Acidic Hydrolysis: Mix sample with 0.1 M HCl. Expose to room temperature or elevated temperature (e.g., 70°C) for a defined period.
    • Alkaline Hydrolysis: Mix sample with 0.1 M NaOH. Exposure conditions similar to acidic hydrolysis.
    • Oxidative Degradation: Mix sample with a suitable concentration of hydrogen peroxide (e.g., 3%).
    • Photodegradation: Expose solid drug substance and/or solutions to prescribed UV and visible light conditions (e.g., 1.2 million lux hours and 200 watt-hours/m² of UV).
    • Thermal Degradation: Expose the solid drug substance to elevated temperature (e.g., 70°C) in a stability chamber.
  • Analysis: After stress, dilute samples to the working concentration and analyze using the LC-UV/PDA method (Method 1) [1].
  • Characterization: Inject the degraded samples into the LC-Q/TOF-MS system. Use the high-resolution mass data to propose structures for the degradation products and postulate the degradation pathways.

Research and Development Notes

  • Novel Applications: Beyond its antihistamine properties, research has explored azelastine hydrochloride as a potential anti-HBV agent by targeting the NTCP receptor, highlighting its diverse biological activity [6].
  • Combination Therapies: The market is seeing a shift towards fixed-dose combinations, such as azelastine with fluticasone propionate, which requires robust analytical methods for simultaneous quantification [7] [4].

References

enhancing enantiomeric stability during (S)-Azelastine storage

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile of Azelastine

The following table summarizes the key stability findings for Azelastine from a 2022 study:

Stress Factor Condition Azelastine Degradation Key Findings & Notes
Thermal 70°C for 35 hours, various pH Minimal degradation [1] Shows good thermal stability across a wide pH range.
Photo UV/VIS light (18.902–94.510 kJ/m²) Significant degradation (up to 96.3%) [1] Highly photosensitive; protection from light is critical.
Excipient Interaction (Solid State) 70°C/80% RH or UV/VIS light, with Citric Acid (CA) or Polyvinyl Alcohol (PVA) Visible interaction & degradation [1] Reactive excipients in solid mixtures can accelerate degradation under heat/humidity and light.

Experimental Protocols for Stability Assessment

Here are methodologies you can use to investigate Azelastine stability in your lab.

Forced Degradation Study in Solution

This protocol helps identify degradation products and pathways [1].

  • Materials: Azelastine standard, 0.1 M HCl, buffer solutions (pH 4, 7, 10), 0.1 M NaOH.
  • Thermal Degradation:
    • Expose Azelastine solutions in different media to 70°C for 35 hours.
    • Sample at regular intervals and analyze immediately or stabilize samples for analysis.
  • Photostability Testing:
    • Expose solutions to UV/VIS light with an energy of up to 94.510 kJ/m².
    • Use dark controls under the same temperature conditions to distinguish photodegradation.
  • Analysis: Use HPLC with a stability-indicating method (e.g., C18 column, gradient elution) to quantify Azelastine and its degradation products.
Solid-State Stability with Excipients

This test assesses compatibility with formulation ingredients [1].

  • Sample Preparation: Prepare simple physical mixtures of Azelastine with excipients like citric acid (CA) and polyvinyl alcohol (PVA).
  • Stress Conditions:
    • High Temperature/Humidity: Store mixtures at 70°C and 80% relative humidity.
    • Light Exposure: Expose solid mixtures to UV/VIS light (94.510 kJ/m²).
  • Analysis:
    • Use Fourier Transform Infrared (FT-IR) and Near-Infrared (NIR) spectroscopy to detect changes in chemical structure and interactions.

Formulation Strategies to Enhance Stability

Based on the identified vulnerabilities, here are approaches to improve the stability of (S)-Azelastine:

  • Protect from Light: Use opaque or amber-colored containers for storage and throughout the manufacturing process to mitigate photodegradation [1].
  • Choose Excipients Carefully: Conduct thorough excipient compatibility studies. The research shows that common excipients like citric acid can interact with Azelastine; select neutral and non-reactive alternatives whenever possible [1].
  • Advanced Formulation Technologies: Consider novel delivery systems. One study developed an Azelastine nanosuspension using chondroitin polymer, which improved drug stability and dissolution profile [2]. Another patent mentions compositions that may include taste-masking agents, which can also involve stability-enhancing principles [3].

Systematic Workflow for Stability Enhancement

The diagram below visualizes the systematic approach to identifying and mitigating the stability risks of this compound, based on the experimental data.

Start Start: this compound Stability Challenge Identify Identify Key Stressors Start->Identify Thermal Thermal Stress Identify->Thermal Photo Photo Stress Identify->Photo Excipient Reactive Excipients Identify->Excipient Assess Assess Stability Profile Thermal->Assess Photo->Assess Excipient->Assess Thermal_Stable Stable at 70°C across wide pH Assess->Thermal_Stable Photo_Labile Highly Photosensitive Degrades up to 96.3% Assess->Photo_Labile Excipient_Risk Degrades with Citric Acid, PVA Assess->Excipient_Risk Implement Implement Mitigation Strategies Thermal_Stable->Implement Low Priority Photo_Labile->Implement High Priority Excipient_Risk->Implement High Priority Strategy_Light Use Opaque/Amber Packaging Implement->Strategy_Light Strategy_Excipient Select Neutral, Non-reactive Excipients Implement->Strategy_Excipient Strategy_Tech Use Advanced Tech (e.g., Nanosuspension) Implement->Strategy_Tech Goal Goal: Stable this compound Formulation Strategy_Light->Goal Strategy_Excipient->Goal Strategy_Tech->Goal

This workflow shows that your primary focus should be on protecting the drug from light and carefully selecting excipients, as thermal stability is less of a concern [1].

References

strategies to minimize systemic absorption of (S)-Azelastine

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies to Minimize Systemic Absorption

The core strategies involve using nanocarrier systems to increase local retention and solubility, thereby reducing the need for systemic absorption to achieve efficacy.

Strategy Key Formulation Components Primary Mechanism Key Experimental Findings
Nanosuspension [1] Chondroitin polymer, Tween-80, β-cyclodextrin Increases drug solubility & contact time with nasal mucosa; particle size ~500 nm enhances local retention [1] 2.0-fold increase in drug dissolution & diffusion vs. pure drug; sufficient for system stabilization (Zeta potential: -20 mV) [1]
Bilosome Nanovesicles (Ophthalmic) [2] Soy lecithin, Sodium deoxycholate (bile salt), Brij58 (edge activator) Ultra-flexible vesicles deform to traverse ocular barriers, enhancing corneal penetration & local retention [2] Significant improvement in trans-ocular permeation ex vivo; enhanced therapeutic efficacy in vivo allergic conjunctivitis model [2]

Detailed Experimental Protocols

Protocol 1: Preparing Azelastine Nanosuspension via Precipitation

This protocol is adapted from the search results to create a nanosuspension for intranasal delivery [1].

  • Primary Materials: Azelastine HCl, Chondroitin polymer, Ethanol (absolute), Tween-80, β-cyclodextrin, Purified water.
  • Equipment: Magnetic stirrer with hot plate, Probe sonicator, Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis.

Procedure:

  • Organic Phase: Precisely weigh 200 mg of Azelastine. Dissolve it in 10 mL of ethanol under gentle stirring.
  • Aqueous Phase: Dissolve 200 mg of Chondroitin and 1.00 g of β-cyclodextrin in 20 mL of purified water. Add 1.0 mL of Tween-80 to this solution and mix until clear.
  • Precipitation: Under continuous, rapid stirring (≈ 1000 rpm), slowly add the organic phase (drug solution) dropwise into the aqueous phase using a syringe pump or manual drip. A fine suspension should form immediately.
  • Particle Stabilization: Once the addition is complete, continue stirring for 1 hour at room temperature to allow for particle stabilization and organic solvent evaporation.
  • Homogenization (Optional): Subject the formed nanosuspension to probe sonication for 5-10 minutes (in cycles of 10 seconds on, 10 seconds off) to reduce particle size and improve uniformity.
  • Characterization: Analyze the final nanosuspension for particle size, PDI, and zeta potential using DLS. Expect a hydrodynamic diameter of approximately 500 nm, a PDI below 0.3, and a zeta potential around -20 mV for a stable formulation [1].
Protocol 2: Formulating Azelastine-Loaded Bilosomes

This protocol outlines the preparation of bilosomes for enhanced ocular delivery, which can inspire similar strategies for nasal application [2].

  • Primary Materials: Azelastine HCl, Soy lecithin (e.g., Lipoid S75), Cholesterol, Sodium deoxycholate, Brij58, Chloroform-Methanol mixture (2:1 v/v), Phosphate Buffered Saline (PBS, pH 7.4).
  • Equipment: Round-bottom flask, Rotary evaporator, Water bath sonicator, Membrane extruder (with 200 nm polycarbonate membranes).

Procedure:

  • Lipid Film Formation: Accurately weigh soy lecithin (102.5 mg), cholesterol (implicit from standard practice), sodium deoxycholate (18.5 mg), and Brij58 (5.3 mg) into a round-bottom flask. Dissolve the lipids and drug in a 10 mL chloroform-methanol mixture (2:1 v/v).
  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C to form a thin, dry lipid film on the inner wall of the flask.
  • Hydration: Hydrate the dry lipid film with 10 mL of PBS (pH 7.4) containing the dispersed drug. Rotate the flask manually or use gentle agitation in a water bath sonicator for 1 hour at 60°C to form multilamellar vesicles (MLVs).
  • Size Reduction: To obtain uniform, nano-sized bilosomes (UNVs), sequentially extrude the hydrated vesicle dispersion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm) using a membrane extruder. Alternatively, sonicate the dispersion.
  • Characterization: Determine the vesicle size, PDI, and zeta potential using DLS. Evaluate entrapment efficiency by separating unentrapped drug (via dialysis or centrifugation) and analyzing the drug content in the bilosomal fraction [2].

Mechanism of Action: How Nano-Formulations Reduce Systemic Exposure

The following diagram illustrates how these advanced formulations work at a mechanistic level to confine the drug to the application site.

G cluster_nano Nano-Formulation Mechanisms cluster_effect Local Effects & Outcomes Start Administered Azelastine NS Nanosuspension (Increased Solubility & Mucoadhesion) Start->NS Bilo Bilosomes (Enhanced Barrier Penetration) Start->Bilo Effect1 Prolonged Local Retention at Site of Action NS->Effect1 Prompts Effect2 Improved Epithelial Permeability & Uptake Bilo->Effect2 Prompts Consequence Higher Local Drug Concentration Reduced Systemic Drainage Effect1->Consequence Effect2->Consequence Goal Primary Goal: Minimized Systemic Absorption Consequence->Goal Leads to

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: Our azelastine nanosuspension shows particle aggregation upon storage. What are the key formulation factors to check? A1: The stability of a nanosuspension is highly dependent on its zeta potential. A value of around -20 mV, as achieved with the chondroitin formulation, provides sufficient electrostatic stabilization [1]. If aggregation occurs, verify the concentration and functionality of your stabilizers (e.g., polymer, surfactants). Also, ensure the removal of organic solvents is complete, as residues can destabilize the system.

Q2: The ex vivo permeation of our bilosomal formulation is lower than expected. How can we optimize it? A2: Permeation is influenced by the composition and flexibility of the vesicles. Using an I-optimal statistical design to optimize the ratios of key components (lecithin, bile salt, edge activator) is a highly effective strategy [2]. Focus on the amount of edge activator like Brij58, as it directly impacts the deformability of the vesicles, allowing them to squeeze through biological barriers more effectively.

Q3: Beyond particle size and PDI, what are critical quality attributes for these nano-formulations? A3: For both nanosuspensions and bilosomes, zeta potential is critical for predicting physical stability [1]. For bilosomes, entrapment efficiency (%) is a direct measure of successful drug loading [2]. Furthermore, conducting in vitro drug release studies using a dialysis method is essential to demonstrate controlled release kinetics, which correlates with reduced systemic availability.

References

overcoming pre-systemic metabolism of (S)-Azelastine

Author: Smolecule Technical Support Team. Date: February 2026

Azelastine Pharmacokinetics & Metabolism Data

The tables below summarize key quantitative data on azelastine's systemic exposure and metabolic pathways, which are central to overcoming pre-systemic metabolism.

| Administration Route | Bioavailability | Key Findings | Source / Context | | :--- | :--- | :--- | :--- | | Intranasal (Market Formulation) | ~40% | Azelastine bioavailability was similar between a novel combination spray and the marketed Astelin product [1]. | | Intranasal (Combination Formulation) | ~40% (vs. Astelin) | No significant pharmacokinetic interaction found between azelastine and fluticasone propionate in a combination nasal spray [1]. | | Oral | Information not explicitly found in search results | Information not explicitly found in search results | |

Cytochrome P450 Enzyme Inhibition by Azelastine Inhibition by Desmethylazelastine Clinical Significance
CYP2D6 Competitive (Ki = 1.2 µM) Competitive (Ki = 1.5 µM) Potential for in vivo interaction; use caution with co-administered drugs [2].
CYP2C9 Competitive (Ki = 13.9 µM) Competitive (Ki = 15.0 µM) Likely clinically insignificant [2].
CYP2C19 Competitive (Ki = 21.9 µM) Competitive (Ki = 7.3 µM) Likely clinically insignificant [2].
CYP3A4 Competitive (Ki = 23.7 µM) Competitive (Ki = 13.2 µM) Likely clinically insignificant [2].
CYP2B6 Not significant Uncompetitive (Ki = 32.6 µM) Likely clinically insignificant [2].

Experimental Protocols for Bioavailability Assessment

For researchers aiming to replicate or build upon the findings of azelastine's intranasal bioavailability, here is a detailed methodology based on a clinical pharmacokinetic study [1].

  • 1. Study Design

    • Type: Randomized, open-label, single-dose, crossover study.
    • Sequence: Three-period, six-sequence.
    • Washout Period: At least 10 days between treatments to eliminate carryover effects.
  • 2. Subjects & Ethics

    • Population: Healthy adult volunteers (aged 18-45 years), non-smokers.
    • Health Screening: No history of clinically significant allergic or respiratory disease.
    • Consent: Written informed consent must be obtained from all subjects after ethics committee approval.
  • 3. Formulations & Dosing

    • Test Formulation: The novel azelastine nasal spray (e.g., MP29-02 containing 0.1% azelastine HCl).
    • Reference Formulations:
      • The marketed single-entity product (e.g., Astelin).
      • A matching mono-formulation without the second active drug (e.g., MP29-02-AZE-mono).
    • Dosing: Each dose consists of two sprays per nostril (total 548 µg azelastine), administered under supervision after proper training.
  • 4. Blood Sample Collection

    • Schedule: Collect plasma samples pre-dose and at multiple time points post-dose. A suggested schedule is: 8, 15, 30, 45 min, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours. For azelastine, extending collection to 120 hours may be necessary due to its long half-life [1].
  • 5. Bioanalytical Method

    • Technique: Use Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
    • Calibration: Develop a validated method for quantifying azelastine in human plasma with a lower limit of quantification (LLOQ) sufficient to detect low pg/mL concentrations.
  • 6. Pharmacokinetic & Statistical Analysis

    • Parameters: Calculate key parameters including Peak plasma concentration (C~max~), Time to C~max~ (T~max~), and Area under the plasma concentration-time curve from zero to the last measurable time point (AUC~(0,tlast~)).
    • Comparison: Perform ANOVA on log-transformed C~max~ and AUC values. Demonstrate bioequivalence if the 90% confidence intervals for the geometric mean ratios (Test/Reference) fall within the acceptance range (typically 80.00% - 125.00%).

Azelastine Metabolic Pathway & Experimental Workflow

The following diagrams illustrate the metabolic pathway of azelastine and the experimental workflow for assessing its bioavailability, which can guide your experimental design.

metabolism Azelastine Azelastine Desmethylazelastine Desmethylazelastine Azelastine->Desmethylazelastine N-Demethylation Hydroxyazelastine Hydroxyazelastine Azelastine->Hydroxyazelastine 6-Hydroxylation CYP2D6 CYP2D6 CYP2D6->Azelastine  Primary Metabolism CYP3A4 CYP3A4 CYP3A4->Azelastine  Metabolism CYP2C9 CYP2C9 CYP2C9->Azelastine  Minor Pathway CYP2C19 CYP2C19 CYP2C19->Azelastine  Minor Pathway

Diagram 1: Primary Metabolic Pathways of Azelastine. The diagram shows that azelastine is primarily metabolized by cytochrome P450 enzymes, mainly CYP2D6 and CYP3A4, into its two major metabolites. This first-pass metabolism is a key target for bypass strategies [2].

workflow cluster_1 Phase 1: Formulation cluster_2 Phase 2: Clinical Study cluster_3 Phase 3: Bioanalysis cluster_4 Phase 4: Data Analysis A Develop Intranasal Formulation C Recruit Healthy Volunteers & Obtain Ethics Approval A->C B Define Comparator (Marketed Product) D Randomized Crossover Dosing B->D C->D E Serial Blood Collection D->E F LC-MS/MS Analysis of Plasma Samples E->F G Calculate PK Parameters (Cmax, AUC) F->G H Statistical Comparison (ANOVA, 90% CI) G->H

Diagram 2: Workflow for Assessing Azelastine Bioavailability. This workflow outlines the key stages of a clinical study designed to compare the systemic exposure of different azelastine formulations, following a standard crossover design [1].

Key Insights for Troubleshooting

  • Focus on the Metabolite: The metabolite desmethylazelastine exhibits stronger inhibition of several CYP enzymes than the parent drug [2]. When predicting drug-drug interactions, the combined effect of both the parent compound and its active metabolite must be considered.
  • Leverage Existing Safety Data: The systemic exposure to azelastine from intranasal sprays is considered low, and the formulations have a well-established systemic safety profile [1]. This can be a key point when proposing a formulation strategy to regulatory bodies.
  • Explore Non-H1 Receptor Effects: Emerging research indicates that azelastine has other biological properties, such as inhibiting the secretion of pro-inflammatory cytokines (IL-6, TNF-α, IL-8) [3]. While not directly related to pre-systemic metabolism, these pleiotropic effects could be relevant for its overall therapeutic profile.

References

optimizing priming and administration technique for (S)-Azelastine nasal spray

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Mechanisms of (S)-Azelastine

This compound is proposed to exhibit antiviral activity through multiple pathways, as illustrated below.

G Azelastine Azelastine ACE2 ACE2 Azelastine->ACE2 Interacts with Receptor Mpro Mpro Azelastine->Mpro Inhibits Protease Sigma1R Sigma1R Azelastine->Sigma1R Modulates ICAM1 ICAM1 Azelastine->ICAM1 Suppresses Upregulation ViralEntry ViralEntry ACE2->ViralEntry ViralReplication ViralReplication Mpro->ViralReplication Sigma1R->ViralReplication ImmuneMod ImmuneMod ICAM1->ImmuneMod

The proposed mechanisms based on in vitro studies include [1] [2] [3]:

  • ACE2 Interaction: May interfere with the host angiotensin-converting enzyme 2 (ACE2) receptor, potentially inhibiting viral cellular entry.
  • Mpro Inhibition: Directly inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro), a key enzyme for viral replication.
  • σ-1 Receptor Modulation: Modulates the host sigma-1 receptor, which may play a role in viral replication and the inflammatory response.
  • ICAM-1 Suppression: Suppresses the upregulation of Intercellular Adhesion Molecule 1 (ICAM-1), potentially reducing inflammation and viral propagation.

Key Experimental Protocols in Clinical Trials

The following table summarizes the design of major clinical trials investigating Azelastine's role in COVID-19 management.

Study (Trial Name) Design & Population Intervention Key Efficacy Findings

| Lehr et al. 2025 (CONTAIN) [1] [2] | Design: DB, PC, RCT, SC (Germany) Population: 450 healthy adults Variant: Omicron Aim: Preexposure prophylaxis | Formulation: Azelastine 0.1% NS vs. Placebo Dosing: 1 puff/nostril TID Duration: 56 days | Primary Outcome: Significant reduction in PCR-confirmed SARS-CoV-2 infection (2.2% vs 6.7%; OR, 0.31). Secondary: Increased time to infection, fewer symptomatic infections and rhinovirus infections. | | Meiser et al. 2024 (CARVIN-II) [2] | Design: DB, PC, RCT, MC (India) Population: 294 adults with mild COVID-19 Variant: Omicron Aim: Treatment | Formulation: Azelastine 0.1% NS vs. Placebo Dosing: 1 puff/nostril 5 times/day Duration: 11 days | Primary Outcome: No hospitalizations in either arm. Virologic: Significantly greater reduction in viral load vs. placebo on days 3, 6, and 11. Clinical: Improvement in fever, weakness, and hypoxia. | | Klussmann et al. 2023 (CARVIN) [2] | Design: DB, PC, RCT, SC (Germany) Population: 90 adults with COVID-19 Variant: Alpha Aim: Dose-finding for treatment | Formulation: Azelastine (0.02% or 0.1% NS) vs. Placebo Dosing: 1 puff/nostril TID Duration: 11 days | Virologic: Greater viral load reduction with Azelastine 0.1% vs. placebo (p=0.007). Clinical: Earlier PCR negativity and significant improvement in shortness of breath. |

Abbreviations: DB: Double-Blind; PC: Placebo-Controlled; RCT: Randomized Controlled Trial; SC: Single-Center; MC: Multi-Center; NS: Nasal Spray; TID: Three times daily; OR: Odds Ratio.

Technical & Troubleshooting Guide

Formulation & Stability
  • Standard Formulation: The 0.1% formulation used in clinical trials contains 1 mg/mL of azelastine hydrochloride in a vehicle of hypromellose, disodium edetate, citric acid, disodium phosphate dodecahydrate, sodium chloride, and purified water [1].
  • Combination Therapy: Research for allergic rhinitis uses a fixed-dose combination with fluticasone propionate (125 µg azelastine / 50 µg fluticasone per spray) [4] [3]. Stability data for research-grade (S)-enantiomer-specific formulations should be obtained from the chemical supplier.
  • Storage: Store upright at controlled room temperature (20°–25°C or 68°–77°F). Protect from freezing and direct light [5] [6] [7].
Administration Protocol & Pump Priming

Correct priming and administration are critical for dose accuracy. The workflow below outlines the key steps for in vivo studies.

G A 1. Initial Priming Press down fully 4-6 times until a fine mist is observed. B 2. Re-priming If unused for ≥3 days, re-prime with 2 sprays. A->B C 3. Participant Preparation Blow nose gently to clear nostrils. B->C D 4. Positioning Tilt head slightly FORWARD. Insert tip 1/4 to 1/2 inch into nostril. C->D E 5. Administration Aim spray toward back of nose. Firmly press pump once while gently sniffing in. D->E F 6. Post-administration Avoid tilting head back. Do not blow nose immediately. E->F

Key Technical Considerations:

  • Head Position: Instructing participants to tilt their head forward and down is crucial to minimize the bitter taste caused by the solution draining into the oropharynx and to ensure nasal cavity deposition [5] [6].
  • Spray Clogging: If the nozzle clogs, soak the spray pump unit in warm water and actuate it several times while submerged. Do not use a pin or other sharp object to clear the nozzle [6] [7].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the evidence for Azelastine's efficacy against different SARS-CoV-2 variants?

  • A: In vitro studies suggest azelastine has consistent antiviral activity against a range of variants, including D614G, Alpha, Beta, Delta, and Omicron BA.1. This is attributed to its mechanism of protease (Mpro) inhibition, which is less affected by spike protein mutations [2].

Q2: What are the limitations of the current clinical data?

  • A: Current trials have several limitations: 1) They primarily involved young, healthy, vaccinated outpatients, limiting generalizability to high-risk groups. 2) They used surrogate endpoints (viral load) rather than clinical outcomes like hospitalizations. 3) Larger, multi-center trials focusing on high-risk populations are needed [2].

Q3: How is the antiviral research dosage different from the standard allergic rhinitis dosage?

  • A: Yes, the dosing in antiviral trials is more frequent. The CONTAIN prophylaxis trial used a regimen of 3 times daily [1], while the CARVIN-II treatment trial used a regimen of 5 times daily [2]. This is more frequent than the standard 1-2 times daily dosing for allergic rhinitis [5] [8].

Q4: What are the most common adverse events reported in clinical trials?

  • A: The most frequent adverse events are local and mild, including bitter taste, nasal burning or discomfort, sneezing paroxysms, and epistaxis (nosebleeds). Systemic effects like headache and drowsiness can occur but are less common [1] [2] [6].

References

Pharmacology and Mechanism of Action of Racemic Azelastine

Author: Smolecule Technical Support Team. Date: February 2026

Azelastine HCl is a second-generation H1-receptor antagonist used for allergic rhinitis and conjunctivitis [1] [2]. It is described as a potent, selective, nonsedating antihistamine with multiple mechanisms of action, functioning as a dual-acting anti-inflammatory drug [1].

The table below summarizes its multi-modal mechanism of action.

Mechanism of Action Biological Effect Experimental Evidence
H1-receptor antagonism Competitively blocks histamine receptors, relieving itching, sneezing, and congestion [2]. Several times greater affinity for H1 receptors than first-generation antihistamine chlorpheniramine [1].
Mast cell stabilization Inhibits degranulation of mast cells, preventing release of histamine and other inflammatory mediators [1] [2]. Inhibition of histamine, leukotrienes, and TNF-alpha release from mast cells; observed in in vitro studies and nasal lavage of patients with rhinitis [1] [2].
Inhibition of other inflammatory mediators Downregulates expression of adhesion molecules (e.g., ICAM-1) and antagonizes leukotrienes and PAF [1]. In vivo guinea pig and mouse models showed inhibition of both immediate- and late-phase allergic responses [1].

Clinical Efficacy in Allergic Rhinitis

The efficacy of racemic Azelastine nasal spray is well-established for seasonal and perennial allergic rhinitis. Clinical trials have evaluated different concentrations, notably 0.1% and 0.15%, with the higher concentration showing a trend toward greater efficacy [3] [4].

The table below summarizes key findings from clinical trials.

Study Detail Azelastine 0.10% Azelastine 0.15%
Dosage (Allergies) Two sprays per nostril twice daily (Total: 1,096 μg/day) [3]. Two sprays per nostril twice daily (Total: 1,644 μg/day) [3].
Primary Efficacy (rTNSS/TNSS) Significant improvement vs. placebo [4]. In PAR, LS mean change from baseline: -3.81 to -3.99 [3]. Significant improvement vs. placebo [4]. In PAR, LS mean change from baseline: -4.10 to -4.26; statistically superior to 0.10% in one SAR study (p=0.047) [3] [4].
Onset of Action --- Within 15-30 minutes [3] [4].
Common Adverse Events Bitter taste (8.4%-9.4%); Somnolence (0.6%) [4]. Bitter taste (8.4%-9.4%); Somnolence (1.7%) [4]. Transient stinging (ophthalmic formulation) [1].

Emerging Antiviral Applications

Recent research has revealed that racemic Azelastine nasal spray has in vitro antiviral activity against several respiratory viruses, including SARS-CoV-2 and rhinoviruses [5] [6]. Proposed mechanisms include interaction with the host ACE2 receptor and inhibition of the SARS-CoV-2 main protease (Mpro) [5] [6].

The CONTAIN trial, a Phase 2 RCT published in 2025, investigated Azelastine 0.1% nasal spray (three times daily) as pre-exposure prophylaxis in healthy adults [5] [7]. The primary outcome was the number of PCR-confirmed SARS-CoV-2 infections over 56 days.

The trial demonstrated a 69% lower rate of PCR-confirmed SARS-CoV-2 infection in the Azelastine group (2.2%) compared to the placebo group (6.7%) [5] [8]. Azelastine also reduced the incidence of symptomatic infections and rhinovirus infections [5].

References

(S)-Azelastine comparative potency against other antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

Azelastine vs. Other Antihistamines: Efficacy and Potency

The table below summarizes key comparative findings from clinical and preclinical studies. Please note that the potency data for Desloratadine is from an in vitro study and may not directly predict clinical efficacy [1].

Antihistamine Formulation Key Comparative Findings Onset of Action Evidence & Study Details

| Azelastine | Intranasal Spray | • Faster symptom relief than Cetirizine and Loratadine [2] [3]. • Superior improvement in Total Nasal Symptom Score (TNSS) vs. Cetirizine over 21 days [4]. • Effective at reducing nasal congestion, a key differentiator from many oral antihistamines [5] [6] [7]. | 15 minutes [2] [3] | Study Design: Randomized, double-blind, placebo-controlled, four-way crossover [2] [3]. Participants: 70 adults with seasonal allergic rhinitis (SAR) [3]. Assessment: Change from baseline in Total Nasal Symptom Score (TNSS) after controlled allergen exposure [3]. | | Cetirizine | Oral Tablet | • Slower onset of action vs. Azelastine spray (60 min) [3]. • Provided significant symptom improvement, but less than Azelastine in a 21-day study [4]. • Participant satisfaction was comparable to Azelastine [3]. | 60 minutes [3] | (Same study as above) [3] | | Loratadine | Oral Tablet | • Slowest onset of action among comparators (75 min) [3]. • Participant satisfaction was lower than with Azelastine and Cetirizine [3]. | 75 minutes [3] | (Same study as above) [3] | | Desloratadine | Oral Tablet | • Exhibited greater in vitro potency (binding affinity to human H1-receptor) than Cetirizine, Ebastine, Fexofenadine, and Loratadine [1]. • Note: In vitro potency does not necessarily predict clinical efficacy, which is influenced by bioavailability and pharmacokinetics [8]. | Information missing | Study Design: In vitro study using a recombinant human H1-receptor [1]. Method: Measured change in histamine-induced intracellular calcium as the effector end point [1]. |

Experimental Protocols and Mechanisms of Action

For a meaningful comparison, it's important to understand how these drugs were tested and how they work.

Key Clinical Trial Protocol

The 2013 study comparing Azelastine, Cetirizine, and Loratadine provides a robust model for clinical comparison [2] [3]:

  • Design: Double-blind, placebo-controlled, four-way crossover.
  • Participants: 70 adults (18-65) with a confirmed history of ragweed SAR.
  • Environment: Conducted in an Environmental Exposure Unit (EEU), a controlled setting that standardizes allergen levels and environmental conditions [3].
  • Intervention: Single dose of Azelastine nasal spray (2 sprays/nostril), Cetirizine (10 mg), Loratadine (10 mg), or placebo after a 2-hour baseline allergen challenge.
  • Primary Outcome: Onset of action, defined as the first time point a statistically significant improvement in TNSS versus placebo was observed. Symptoms (sneezing, runny nose, itchy nose) were scored every 15-30 minutes [3].
Azelastine's Multi-Modal Mechanism of Action

Azelastine's clinical profile is attributed to its multi-faceted mechanism, which extends beyond simple H1-receptor blockade [5] [6] [1]. The following diagram illustrates its key pathways.

G cluster_path1 Primary Antihistaminic Action cluster_path2 Additional Anti-inflammatory & Mast Cell Actions Allergen Allergen MastCell Mast Cell Allergen->MastCell Mediators Inflammatory Mediators (Leukotrienes, Cytokines, Kinins) MastCell->Mediators Releases H1Receptor H1-Receptor Symptoms Sneezing Itching Rhinorrhea H1Receptor->Symptoms Activation Causes Symptoms NFkB NF-κB (Transcription Factor) GeneExpression GeneExpression NFkB->GeneExpression Drives Pro-inflammatory Gene Expression Azelastine1 Azelastine Azelastine1->H1Receptor Inverse Agonist Blocks Receptor Inflammation Nasal Congestion Tissue Inflammation Mediators->Inflammation Promote Azelastine2 Azelastine Azelastine2->MastCell Stabilizes Azelastine2->NFkB Inhibits Azelastine2->Mediators Inhibits Release

This multi-modal mechanism, particularly its direct topical administration and effect on congestion, explains Azelastine's rapid onset and clinical profile compared to oral antihistamines [5] [6].

Key Insights for Professionals

  • Potency vs. Efficacy: As highlighted in the literature, potency (binding affinity) does not directly predict clinical efficacy [8]. Factors like formulation, route of administration, bioavailability, and multi-modal activity are critical. Azelastine's fast onset is largely due to its direct topical application [3].
  • The (S)-Enantiomer: Most clinical data pertains to the racemic mixture. The (S)-enantiomer is known to be the cutamer with significantly higher H1-receptor affinity. Further targeted research would be needed to provide a quantitative potency comparison exclusively for (S)-Azelastine against other antihistamines.

References

(S)-Azelastine safety profile versus second-generation antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Tolerability Profile of Azelastine

Azelastine hydrochloride is a second-generation H1-receptor antagonist available as a nasal spray, commonly used for allergic rhinitis [1]. The table below summarizes its safety profile based on clinical trial data and prescribing information.

Adverse Reaction Incidence in Azelastine Nasal Spray Incidence in Placebo Comments
Bitter Taste Up to 19.7% [2] 0.6% [2] Most common adverse reaction; more frequent with higher doses [2].
Somnolence 0.4% - 11.5% [2] 0% - 5.4% [2] Incidence is dose-dependent; patients should be cautioned against driving or operating machinery [2].
Headache 14.8% [2] 12.7% [2]
Nasal Burning 4.1% [2] 1.7% [2]
Fatigue 2.3% [2] 1.4% [2]
Epistaxis (Nosebleed) 2.0% - 3.2% [2] 1.4% - 2.4% [2]

Azelastine has no listed contraindications in its prescribing information, and serious adverse reactions are rare [2]. Its safety profile is considered favorable, supporting its over-the-counter availability [3]. The most notable side effects are local and related to its route of administration.

Comparative Safety of Second-Generation Antihistamines

Second-generation antihistamines are generally preferred over first-generation ones due to less penetration of the blood-brain barrier, resulting in fewer sedative and anticholinergic effects [4]. The table below compares Azelastine with other common second-generation antihistamines based on available data.

Drug Name Common/Notable Adverse Effects Cardiovascular Safety & Other Considerations
Azelastine Bitter taste, somnolence, headache, nasal burning [2]. No significant cardiotoxicity concerns reported in clinical data [2].
Cetirizine Increased risk of dose-related sedation and tiredness with up-dosing [5]. No cardiotoxicity at up to 3x standard dose; considered safe for the heart [5].
Fexofenadine Headache, sedation (not dose-dependent) [5]. No QTc prolongation at high doses; favorable cardiac safety profile [5].
Levocetirizine Well-tolerated with up-dosing [5]. Can be safely up-dosed to four times the standard dose [5].
Ebastine Ranked high for efficacy in chronic urticaria [6]. No meaningful differences in safety risks compared to other sgAHs [6].
Bepotastine Significantly lower incidence of somnolence [6]. Favorable safety profile [6].

Overall, the safety risks between different second-generation antihistamines are not considered meaningfully different, and they are generally well-tolerated [6]. The choice of drug often depends on balancing efficacy with individual patient tolerance to specific side effects.

Emerging Antiviral Applications and Safety

Recent clinical trials have investigated Azelastine nasal spray for the prevention of SARS-CoV-2 and rhinovirus infections. In these studies, which used a three-times-daily dosing regimen, adverse events were comparable to the placebo group [7] [8] [9]. The most common reactions were minor and consistent with its known profile, such as bitter taste and nosebleeds [7]. This suggests that even at higher-than-standard frequency dosing, Azelastine maintains a favorable safety and tolerability profile.

Experimental Protocols for Cited Data

For researchers, the methodology from key trials provides a basis for understanding the safety data:

  • CONTAIN Trial (Prevention): This was a double-blind, placebo-controlled, single-center Phase 2 trial. Healthy adults were randomized to receive Azelastine 0.1% or placebo nasal spray, one puff per nostril three times daily for 56 days. Safety was assessed by monitoring and documenting adverse events throughout the study period [8].
  • CARVIN-II Trial (Treatment): This was a larger, double-blind, placebo-controlled, multicenter Phase II trial. Participants with mild COVID-19 were randomized to Azelastine 0.1% or placebo, at a dose of one puff per nostril five times daily for 11 days. The study evaluated viral load and clinical symptoms, with safety monitoring [10].

Mechanisms of Action Overview

The following diagram summarizes the key mechanisms of action of Azelastine, which contribute to both its anti-allergic and emerging antiviral profiles.

G cluster_allergy Anti-Allergic & Anti-Inflammatory Pathways cluster_antiviral Antiviral Mechanisms (Proposed) Azelastine Azelastine H1Receptor H1 Receptor Antagonism Azelastine->H1Receptor MastCell Mast Cell Stabilization Azelastine->MastCell ViralEntry Interferes with viral entry via ACE2 receptor interaction Azelastine->ViralEntry ViralReplication Inhibits viral replication via SARS-CoV-2 Mpro inhibition Azelastine->ViralReplication ICAM1 Suppresses ICAM-1 (receptor for rhinovirus) Azelastine->ICAM1 MediatorRelease Inhibits release of: - Histamine - Leukotrienes - TNF-α - IL-6 MastCell->MediatorRelease

  • Azelastine's safety profile is characterized by excellent systemic tolerance but notable local side effects like bitter taste, which are a direct consequence of its intranasal administration.
  • When compared across the class, second-generation antihistamines are all considered safe, with the main differentiators being their potential for sedation (higher for Cetirizine) and their cardiac safety profiles (largely resolved in current drugs).
  • Emerging evidence from recent clinical trials indicates that Azelastine maintains its good safety profile even when used at higher frequencies for potential new indications like viral prophylaxis.

References

(S)-Azelastine onset of action comparison with levocabastine

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Efficacy and Safety

The table below summarizes key findings from clinical trials directly comparing azelastine and levocabastine nasal sprays for seasonal allergic rhinitis.

Parameter Azelastine Levocabastine Clinical Context & Dosage
Onset of Action Within 15-30 minutes [1] [2] [3] Within 30 minutes [4] [5] One study noted a higher symptom relief rate for levocabastine within the first 30 minutes [6].
Efficacy Findings Mixed results; some studies show superiority, others show non-inferiority [7] [6] [8] Mixed results; some studies show comparable efficacy, one shows lower physician/patient ratings [4] [7] [8] A 2001 4-week study (n=180) found azelastine statistically superior in reducing Total Symptom Score (TSS) [7] [8]. A 2011 2-week study (n=244) found both drugs effective with no significant differences in most efficacy measures [6].
Common Adverse Events Bitter taste, application site reactions, transient stinging (ophthalmic) [4] [3] [9] Application site reactions [4] A 1995 study (n=242) found a significantly higher incidence of taste disturbances (5% vs. 0%) and application site reactions (5% vs. 1%) with azelastine [4] [9].
Dosing Regimen 1-2 sprays per nostril twice daily [4] [1] 2 sprays per nostril twice daily [4] Azelastine is effective at a lower dose (1 spray) with improved tolerability [1].

Mechanism of Action and Experimental Protocols

Understanding the pharmacological profiles and how clinical trials are conducted is crucial for interpreting the data.

Pharmacological Profiles

While both are second-generation H1-receptor antagonists, their mechanisms extend beyond simple histamine blockade.

G cluster_0 Mast Cell cluster_Azelastine Azelastine Actions cluster_Levocabastine Levocabastine Actions Allergen Allergen IgE Receptor IgE Receptor Allergen->IgE Receptor Histamine Histamine H1 Receptor\nAntagonism H1 Receptor Antagonism Histamine->H1 Receptor\nAntagonism Potent H1 Receptor\nAntagonism Potent H1 Receptor Antagonism Histamine->Potent H1 Receptor\nAntagonism Inflammatory Mediators\n(Leukotrienes, PAF, TNF-α) Inflammatory Mediators (Leukotrienes, PAF, TNF-α) Inhibit Mediator\nRelease Inhibit Mediator Release Inflammatory Mediators\n(Leukotrienes, PAF, TNF-α)->Inhibit Mediator\nRelease Mast Cell Degranulation Mast Cell Degranulation IgE Receptor->Mast Cell Degranulation Cross-linking Mast Cell Degranulation->Histamine Mast Cell Degranulation->Inflammatory Mediators\n(Leukotrienes, PAF, TNF-α) Mast Cell\nStabilization Mast Cell Stabilization Mast Cell Degranulation->Mast Cell\nStabilization

Diagram: Comparative Signaling Pathways and Drug Mechanisms. Azelastine exhibits a multi-mechanistic, "dual-acting" profile, while levocabastine functions primarily as a potent and selective H1-receptor antagonist.

  • Azelastine: This is a dual-acting anti-inflammatory agent [1] [3]. Its effects include:
    • Histamine H1-receptor antagonism (primary action).
    • Mast cell stabilization, inhibiting the release of histamine, tryptase, and TNF-alpha.
    • Inhibition of other inflammatory mediators, such as leukotrienes, platelet-activating factor (PAF), and kinins [1] [2] [3].
  • Levocabastine: This drug is primarily characterized as a potent and highly selective histamine H1-receptor antagonist [10] [5]. It competes with histamine for receptor sites but does not block its release. It has negligible activity on other receptor systems like cholinergic, dopaminergic, or serotonergic receptors [5].
Experimental Protocol Overview

Clinical trials comparing these agents typically follow a rigorous, randomized, and controlled design.

G cluster_endpoints Primary Efficacy Endpoints cluster_safety Safety & Tolerability Patient Recruitment\n(Patients with Seasonal\nAllergic Rhinitis) Patient Recruitment (Patients with Seasonal Allergic Rhinitis) Baseline Assessment\n(Total Symptom Score - TSS) Baseline Assessment (Total Symptom Score - TSS) Patient Recruitment\n(Patients with Seasonal\nAllergic Rhinitis)->Baseline Assessment\n(Total Symptom Score - TSS) Randomization Randomization Baseline Assessment\n(Total Symptom Score - TSS)->Randomization Azelastine Group\n(1-2 sprays/nostril BID) Azelastine Group (1-2 sprays/nostril BID) Randomization->Azelastine Group\n(1-2 sprays/nostril BID) Levocabastine Group\n(2 sprays/nostril BID) Levocabastine Group (2 sprays/nostril BID) Randomization->Levocabastine Group\n(2 sprays/nostril BID) Azelastine Group Azelastine Group Treatment Period\n(2 to 4 Weeks) Treatment Period (2 to 4 Weeks) Azelastine Group->Treatment Period\n(2 to 4 Weeks) Levocabastine Group Levocabastine Group Treatment Period Treatment Period Levocabastine Group->Treatment Period Primary Efficacy Endpoints Primary Efficacy Endpoints Treatment Period->Primary Efficacy Endpoints Safety & Tolerability Safety & Tolerability Treatment Period->Safety & Tolerability Change in TSS\n(from baseline) Change in TSS (from baseline) Global Efficacy\n(Physician & Patient Rated) Global Efficacy (Physician & Patient Rated) Change in TSS\n(from baseline)->Global Efficacy\n(Physician & Patient Rated) Onset of Action\n(Time to significant relief) Onset of Action (Time to significant relief) Global Efficacy\n(Physician & Patient Rated)->Onset of Action\n(Time to significant relief) Adverse Event\nMonitoring Adverse Event Monitoring Common AEs: Bitter Taste\n(Azelastine), Nasal Irritation Common AEs: Bitter Taste (Azelastine), Nasal Irritation Adverse Event\nMonitoring->Common AEs: Bitter Taste\n(Azelastine), Nasal Irritation

Diagram: General Workflow of a Clinical Trial Comparing Azelastine and Levocabastine. This flowchart outlines the standard methodology used in the key studies cited, from patient recruitment to data collection on efficacy and safety.

  • Study Design: Multicenter, randomized, double-blind, parallel-group trials [4] [7] [6].
  • Participants: Patients diagnosed with moderate-to-severe seasonal allergic rhinitis.
  • Intervention: Direct comparison of standard dosing regimens over 2 to 4 weeks.
  • Primary Outcomes:
    • Change in Total Symptom Score (TSS): A composite score of nasal symptoms (sneezing, itching, rhinorrhea, congestion) [7] [8].
    • Onset of Action: Typically assessed by the percentage of patients reporting significant relief within a set time (e.g., 30 minutes) after the first dose [4] [6].
    • Global Efficacy: Rated by both physicians and patients on a categorical scale (e.g., very good, good, moderate, poor) [7] [8].
    • Safety Profile: Recorded based on the incidence of treatment-emergent adverse events.

Conclusion for Research and Development

  • Efficacy: The evidence is conflicting. While some high-quality studies demonstrate comparable efficacy and rapid onset for both drugs, others indicate a statistical superiority for azelastine in overall symptom control. This may be attributable to its broader, dual-acting anti-inflammatory mechanism.
  • Tolerability: The data is more consistent, showing a clear trend that levocabastine is better tolerated, with a significantly lower incidence of adverse events like bitter taste.

The choice in a clinical or development setting may therefore involve a trade-off between potentially superior efficacy (azelastine) and more favorable tolerability (levocabastine). The combination of azelastine with an intranasal corticosteroid (e.g., fluticasone in Dymista) is a notable evolution in strategy that leverages azelastine's multi-mechanistic profile for enhanced effect [1] [2].

References

(S)-Azelastine anti-inflammatory effects versus corticosteroids

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics at a Glance

| Feature | Azelastine Hydrochloride | Corticosteroids (Intranasal, e.g., Fluticasone, Mometasone) | | :--- | :--- | :--- | | Drug Class | Second-generation H1-antihistamine [1] [2] | Corticosteroids [1] [3] | | Primary Approved Indications | Seasonal & perennial allergic rhinitis; Vasomotor rhinitis (in some regions) [1] [4] | Allergic rhinitis (typically for more severe symptoms) [1] | | Onset of Action | Rapid (≤15 minutes for nasal spray) [1] [2] | Slower (may take hours to days for full effect) [1] | | Key Anti-inflammatory Mechanisms |

  • H1-receptor antagonism [1]
  • Mast cell stabilization [1] [5]
  • Inhibition of leukotrienes, kinins, PAF [1] [5]
  • Reduction of cytokine production [5]
  • Inhibition of NF-κβ activation [5]
|
  • Broad genomic effects via glucocorticoid receptors [3]
  • Inhibition of multiple inflammatory genes (cytokines, chemokines, adhesion molecules) [3]
  • Induction of anti-inflammatory proteins [3]
| | Efficacy on Nasal Congestion | Effective, a distinguishing feature among antihistamines [1] [6] | Highly effective, often considered first-line for severe congestion [1] | | Common Side Effects | Bitter taste, headache, drowsiness (local and generally mild) [1] [6] [4] | Nasal irritation, dryness, epistaxis (local) [1] | | Systemic Safety Profile | Favorable; minimal systemic absorption, no black box warnings [1] [6] | Good with intranasal use, but carries risks of systemic effects (e.g., adrenal suppression, osteoporosis) with long-term/high-dose use [3] |


Experimental Data and Clinical Efficacy

Supporting data from clinical and preclinical studies illustrate the performance profiles of both drug classes.

Efficacy Data from Clinical Trials
Study / Agent Study Design & Duration Key Efficacy Findings & Quantitative Data

| Azelastine (0.15%) Nasal Spray [2] | Design: RCT in Perennial Allergic Rhinitis (PAR) Duration: 28 days Dose: 2 sprays/nostril BID (1,644 μg/day) | Primary Endpoint: Significant improvement in reflective Total Nasal Symptom Score (rTNSS) vs. placebo (LS mean change: -4.10, p=0.04). Individual Symptoms: Significant improvement in runny nose (p=0.04); numerical improvements in itchy nose, sneezing, and nasal congestion. | | Azelastine vs. Fluticasone [1] | Design: Review of controlled studies | "Azelastine nasal spray has a faster onset of action ... showing at least comparable efficacy with fluticasone propionate." | | Azelastine vs. Mometasone [1] | Design: Review of controlled studies | Azelastine demonstrated "superior efficacy to mometasone furoate" in the cited study. | | Azelastine + Fluticasone Combination [1] | Design: Review of controlled studies | "In combination with fluticasone propionate, azelastine nasal spray exhibits greater efficacy than either agent used alone." |

Preclinical Evidence of Anti-inflammatory Mechanisms

The multi-action profile of Azelastine is well-documented in in vitro and animal models [5]:

  • Mast Cell Stabilization: Inhibits IgE-mediated and non-allergic histamine release from rat peritoneal mast cells and human basophils.
  • Mediator Inhibition: Reduces production/release of leukotrienes (LTC4, LTD4, LTE4), platelet-activating factor (PAF), and kinins.
  • Cell Migration & Activation: Suppresses inflammatory cell migration and the production of superoxide radicals by neutrophils, reducing oxidative stress.

Corticosteroids, like Dexamethasone, exert powerful effects by broadly suppressing the expression of pro-inflammatory cytokines (TNF-α, IL-6) and mediators at the transcriptional level, often by inhibiting the NF-κβ signaling pathway [3].

Experimental Protocols for Key Assays

For researchers looking to replicate or design studies, here are summaries of key methodologies.

Protocol 1: Assessing Mast Cell Stabilization In Vitro
  • Objective: To evaluate the inhibition of histamine release from mast cells.
  • Cell Source: Rat peritoneal mast cells or human basophil lines.
  • Stimulation: Calcium ionophore (A23187) or anti-IgE.
  • Treatment: Pre-incubate cells with Azelastine or vehicle control.
  • Measurement: Quantify histamine in supernatant using ELISA or fluorometry.
  • Key Finding: Azelastine demonstrated dose-dependent inhibition of histamine release [5].
Protocol 2: Evaluating Cytokine Suppression in Macrophages
  • Objective: To measure the inhibition of pro-inflammatory cytokine production.
  • Cell Line: Murine RAW264.7 macrophages or human monocytic cell lines.
  • Stimulation: Lipopolysaccharides (LPS) to induce inflammation.
  • Treatment: Co-incubation with test compound (e.g., corticosteroid, Azelastine, or combination).
  • Measurement: TNF-α and IL-6 levels in culture supernatant via ELISA.
  • Key Finding: Corticosteroids potently inhibit TNF-α expression; low-dose Hydrocortisone combined with Carbon Monoxide showed a synergistic effect [3].

Signaling Pathways Visualization

The diagram below illustrates the core anti-inflammatory signaling pathways for Azelastine and corticosteroids, highlighting their distinct and complementary mechanisms.

G cluster_azelastine Azelastine Hydrochloride Pathway cluster_corticosteroid Corticosteroid Pathway Allergen Allergen MastCell MastCell Allergen->MastCell HistamineRelease HistamineRelease MastCell->HistamineRelease H1Receptor H1Receptor HistamineRelease->H1Receptor EarlySymptoms Early-Phase Symptoms (Sneezing, Itching) H1Receptor->EarlySymptoms AZE AZE AZE->MastCell Stabilizes AZE->H1Receptor Antagonizes ImmuneCell Immune Cell (e.g., Macrophage) NFkB NF-κβ Pathway Activation ImmuneCell->NFkB InflammatoryGenes Inflammatory Gene Expression (TNF-α, IL-6, Adhesion Molecules) NFkB->InflammatoryGenes Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR->InflammatoryGenes Suppresses AntiInflamProteins Anti-inflammatory Proteins GR->AntiInflamProteins Induces

Key Insights for Drug Development

  • Strategic Synergy: The combination of Azelastine and fluticasone is more effective than either monotherapy [1]. Recent research also explores potentiating corticosteroids with agents like carbon monoxide to reduce required doses and side effects [3].
  • Profile Distinction: Azelastine's rapid onset and effect on nasal congestion position it uniquely among antihistamines [1] [7]. Corticosteroids remain the most potent broad-spectrum anti-inflammatories for persistent symptoms [1].
  • Safety-Driven Design: The favorable safety profile of intranasal Azelastine makes it suitable for as-needed use and for patients concerned about systemic effects [1] [4].

References

(S)-Azelastine antiviral efficacy compared to other nasal sprays

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Efficacy Comparison of Nasal Sprays

The table below compares the antiviral profiles of several nasal spray compounds based on available experimental data.

Compound Primary Category Key Antiviral Findings Proposed Mechanisms of Action Level of Evidence

| (S)-Azelastine | Antihistamine | ~70% reduction in SARS-CoV-2 infection vs. placebo; reduced rhinovirus infection (2% vs. 6% in placebo) [1] [2]. Reduced viral titers of RSV and Influenza A H1N1 in vitro [3]. | • ACE2 receptor binding inhibition [1] [3]. • SARS-CoV-2 main protease (Mpro) inhibition [1] [3]. • Suppression of ICAM-1 expression [1] [3]. | Phase 2 RCT (2025), In vitro studies | | Budesonide | Corticosteroid | Reduced recovery time in mild COVID-19; dose-dependent inhibition of SARS-CoV-2 variants (Alpha, Beta) in vitro [4]. | • Anti-inflammatory effects; potential direct antiviral activity by reducing viral titers in cell cultures [4]. | In vitro studies, Phase 2 RCT (2021) | | Fluticasone Furoate | Corticosteroid | No significant shorter time to recovery vs. placebo in mild-to-moderate COVID-19 outpatients [5]. | Primarily anti-inflammatory; no significant antiviral efficacy demonstrated in clinical trial [5]. | Phase 3 RCT (2023) | | Cromolyn Sodium | Mast Cell Stabilizer | Information on direct antiviral efficacy against respiratory viruses not evident in search results. | Prevents mast cell degranulation; typically used for allergy prevention [6]. | - | | Oxymetazoline | Decongestant | Information on direct antiviral efficacy against respiratory viruses not evident in search results. | Nasal vasoconstriction for congestion relief; no known antiviral mechanism [6]. | - |

Detailed Experimental Data & Protocols

For research and development purposes, here is a detailed breakdown of the key studies on azelastine and budesonide.

Azelastine Clinical Trial and In Vitro Studies
  • Clinical Trial (CONTAIN Study): A 2025 Phase 2, double-blind, randomized, placebo-controlled trial investigated azelastine as a pre-exposure prophylaxis [2].
    • Protocol: 450 healthy adults were randomized to use 0.1% azelastine or placebo nasal spray three times daily for 56 days [2].
    • Testing: Participants were screened for SARS-CoV-2 infection via twice-weekly rapid antigen tests, with positive results confirmed by RT-PCR. Symptomatic participants with negative antigen tests also underwent multiplex PCR testing for a panel of respiratory viruses [2].
  • In Vitro Antiviral Assays: A 2023 study demonstrated azelastine's broad-spectrum activity [3].
    • Cell Models: Used Vero cells overexpressing ACE2/TMPRSS2 (SARS-CoV-2), MRC-5 cells (HCoV-229E), HEp-2 cells (RSV), and human nasal 3D tissue model (MucilAir, Influenza A H1N1) [3].
    • Infection & Treatment: Cells were infected with viruses at various MOI and treated with a range of azelastine hydrochloride concentrations. Viral replication was assessed by measuring viral RNA copies via RT-qPCR or by determining tissue integrity [3].
Budesonide In Vitro Study
  • Antiviral Assay: A 2021 in vitro study investigated the direct antiviral effect of budesonide against SARS-CoV-2 [4].
    • Cell Line: Vero E6 cells.
    • Infection & Treatment: Cells were infected with SARS-CoV-2 (WT, Alpha, Beta) at an MOI of 0.1 and simultaneously treated with a range of budesonide concentrations (0.1 to 25 µM) [4].
    • Outcome Measurement: Viral titers in the supernatant were quantified 24 hours post-infection using a 50% tissue culture infectious dose (TCID₅₀) assay. Cell viability was monitored to rule out cytotoxicity [4].

Proposed Antiviral Signaling Pathways

The antiviral activity of azelastine is attributed to its multi-target mechanism. The diagram below illustrates the proposed signaling pathways based on in vitro evidence.

The diagram above summarizes the key mechanisms by which azelastine is hypothesized to exert its antiviral effects, based on in vitro data [1] [2] [3].

Interpretation and Research Implications

The recent clinical and in vitro data position this compound as a compelling candidate for repurposing into a broad-spectrum, intranasal antiviral prophylactic.

  • Comparative Advantage: Unlike corticosteroids like fluticasone, which showed no significant benefit in a large COVID-19 treatment trial [5], azelastine has demonstrated both preventive efficacy in humans and a direct, multi-mechanism antiviral action in lab studies.
  • Research Next Steps: The promising Phase 2 results for azelastine warrant confirmation in larger, multi-center Phase 3 trials. Future work should also focus on:
    • Optimizing dosing regimens for prophylaxis.
    • Confirming efficacy in high-risk populations.
    • Further elucidating the relative contribution of each proposed mechanism (ACE2, Mpro, ICAM-1) to its overall antiviral effect.

References

(S)-Azelastine pharmacokinetic comparison with oral antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Efficacy Profile of Azelastine

The table below summarizes the core pharmacokinetic parameters of intranasal azelastine and its comparative efficacy against oral antihistamines.

Parameter Azelastine (Intranasal) Oral Cetirizine Oral Loratadine
Bioavailability ~40% [1] [2] Not fully specified in search results Not fully specified in search results
Time to Cmax (Tmax) 2-3 hours [2] Information not available in search results Information not available in search results
Elimination Half-Life 22 hours (Azelastine); 54 hours (Desmethylazelastine metabolite) [2] Information not available in search results Information not available in search results
Protein Binding ~88% (Azelastine); ~97% (Desmethylazelastine) [2] Information not available in search results Information not available in search results
Route of Elimination Primarily feces (~75%, <10% as unchanged drug) [2] Information not available in search results Information not available in search results
Onset of Action 15 minutes [3] 60 minutes [3] 75 minutes [3]
Efficacy vs. Oral Antihistamines Significantly greater improvement in TNSS and quality of life vs. cetirizine [4] Improved TNSS, but less than azelastine [4] Improved TNSS; overall participant satisfaction was superior with azelastine [3]

Multi-Modal Mechanism of Action

Azelastine's effectiveness stems from its multiple mechanisms of action, which extend beyond that of traditional oral antihistamines. The following diagram illustrates its key pharmacological pathways.

G AllergenExposure Allergen Exposure MastCellDegranulation Mast Cell Degranulation AllergenExposure->MastCellDegranulation HistamineRelease Histamine Release MastCellDegranulation->HistamineRelease MediatorRelease Release of other Mediators (Leukotrienes, Cytokines) MastCellDegranulation->MediatorRelease H1Receptor Histamine H1 Receptor HistamineRelease->H1Receptor AllergicSymptoms Allergic Symptoms: Sneezing, Itching, Rhinorrhea H1Receptor->AllergicSymptoms NasalCongestion Nasal Congestion MediatorRelease->NasalCongestion Azelastine Azelastine Azelastine->MastCellDegranulation Stabilizes Azelastine->H1Receptor Antagonizes Azelastine->MediatorRelease Inhibits Synthesis/Release

Azelastine's primary mechanism is the selective antagonism of histamine H1-receptors, which directly blocks one pathway to allergic symptoms [2] [5]. Furthermore, it stabilizes mast cells to prevent the initial release of histamine and other mediators, and it inhibits the synthesis or release of additional pro-inflammatory mediators like leukotrienes and cytokines [1] [2] [5]. This multi-modal action may explain its efficacy, particularly against symptoms like nasal congestion that are less responsive to traditional antihistamines [1].

Key Experimental Data and Protocols

The comparative data is supported by well-controlled clinical trials. Here is a summary of the methodologies from two key studies.

Study Element Bernstein et al. (2005) 2-Week Field Study [4] McNeely et al. (2013) EEU Onset of Action Study [3]
Study Design Multicenter, randomized, double-blind, parallel-group Single-center, randomized, double-blind, placebo-controlled, 4-way crossover
Participants 307 patients with moderate to severe SAR 70 participants with ragweed-induced SAR

| Interventions | Azelastine nasal spray (2 sprays/nostril BID) + placebo tablet vs. Oral Cetirizine (10 mg QD) + placebo nasal spray | Single dose of Azelastine nasal spray vs. Oral Cetirizine 10 mg vs. Oral Loratadine 10 mg vs. Placebo | | Environment | Natural allergen exposure during the 2004 fall season | Controlled allergen challenge (Environmental Exposure Unit - EEU) | | Primary Efficacy Measures | 1. Change from baseline in 12-hour reflective Total Nasal Symptom Score (rTNSS) at Day 14. 2. Onset of action based on instantaneous TNSS (iTNSS). | Onset of action defined by the first time point showing a statistically significant improvement in TNSS vs. placebo. | | Key Findings | - Azelastine showed significantly greater improvement in rTNSS (29.3% vs. 23.0%; P=0.015).

  • Azelastine had a significantly faster onset, with improvement at 60 and 240 minutes post-dose [4]. | - Azelastine onset: 15 minutes (P<0.001).
  • Cetirizine onset: 60 minutes (P=0.015).
  • Loratadine onset: 75 minutes (P=0.034) [3]. |

The following diagram outlines the workflow of the EEU study, which provides high-quality data on the onset of action.

G Screening Screening & Consent Priming Priming Visits (1-5) Ragweed pollen exposure in EEU TNSS ≥ 4 required to proceed Screening->Priming Baseline Dosing Period: 2-hour baseline allegen challenge TNSS ≥ 4 required for randomization Priming->Baseline Randomization Randomization to Treatment Sequence (AP/LC) Baseline->Randomization Dosing Administration of Single Dose Randomization->Dosing Evaluation 8-hour Symptom Evaluation (TNSS every 30 min) Dosing->Evaluation Washout 13-day Washout Evaluation->Washout Washout->Baseline Repeats for 4 cycles

Interpretation for Research and Development

  • Advantages of Topical Delivery: The data underscores a key principle: topical administration can achieve a faster onset of action by delivering the drug directly to the site of inflammation, as evidenced by azelastine's 15-minute onset [3].
  • Clinical Relevance of Multi-Modal Action: Azelastine's ability to impact multiple inflammatory pathways may contribute to its superior efficacy over selective H1-antagonists in some studies, and its notable effect on nasal congestion [1]. This makes it a compelling candidate for combination therapy, as seen with fluticasone [5].
  • Note on Enantiomer-Specific Data: This analysis is based on the racemic mixture of azelastine. For (S)-azelastine specifically, dedicated pharmacokinetic and efficacy studies in humans would be required to draw direct comparisons, as enantiomers can exhibit different pharmacological profiles.

References

clinical trial results validating (S)-Azelastine therapeutic efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Trials

The table below summarizes key clinical trial findings on azelastine's efficacy in treating allergic rhinitis, based on head-to-head comparisons and placebo-controlled studies.

Study Focus / Comparator Trial Design & Duration Key Efficacy Outcome Measures Results & Findings
Vs. Fluticasone (INCS) [1] Prospective comparative; 240 patients with AR; 3 months treatment Change in Total Nasal Symptom Score (TNSS) Comparable efficacy: Post-treatment TNSS median: 1 for both groups (p=0.06). Significant improvement within each group (p<0.001).
Vs. Placebo (PAR) [2] RCT, double-blind, placebo-controlled; 581 patients with Perennial AR (PAR); 4 weeks treatment Change from baseline in reflective TNSS (rTNSS) over 28 days Statistically significant improvement with 0.15% Azelastine vs. placebo (p=0.04). Numerical improvements in individual symptoms (runny nose, itchy nose, nasal congestion, sneezing).
Onset of Action (SAR) [3] RCT, double-blind, placebo-controlled; 110 patients with Seasonal AR (SAR) in EEC Time to onset of efficacy, measured by change from baseline in TNSS Rapid onset: Statistically significant improvement vs. placebo at 30 minutes post-dose (p=0.0002). Effect sustained through 240-minute session.
Lower Dose Efficacy (SAR) [4] Two placebo-controlled trials; 554 patients with SAR; 2 weeks treatment Change from baseline in TNSS with 1 spray/nostril BID (0.1% formulation) Significant reduction in TNSS vs. placebo (19% vs. 11%; p<0.01). Significant improvements in individual symptom scores.

Experimental Methodologies

For the key trials cited, here is a detailed look at the experimental protocols:

  • Trial vs. Fluticasone [1]:

    • Participants: 240 patients with moderate to severe allergic rhinitis.
    • Intervention: Group A (n=120) received Fluticasone nasal spray (50 mcg), one puff twice daily. Group B (n=120) received Azelastine nasal spray (0.1% w/v), one puff twice daily. Both groups also received an oral antihistamine (Desloratadine 5 mg) for one week.
    • Assessment: The primary outcome was the change in the Total Nasal Symptom Score (TNSS), which rates symptoms like nasal congestion, rhinorrhea, sneezing, and itching on a scale of 0-3. The total maximum score is 15. Assessments were done pre- and post-treatment after 3 months.
  • Trial on Onset of Action [3]:

    • Setting & Participants: 110 participants with seasonal allergic rhinitis were continuously exposed to ragweed pollen in an Environmental Exposure Chamber (EEC).
    • Intervention: Participants were randomized to receive either Azelastine HCl 0.15% (2 sprays per nostril) or a placebo nasal spray.
    • Assessment: The primary efficacy parameter was the time to onset of action, measured by the change from baseline in TNSS at multiple time points (15, 30, 45, 60, 90, 120, 180, and 240 minutes) after the dose.

Mechanism of Action Pathway

Azelastine's efficacy stems from its multi-faceted anti-inflammatory and anti-allergic properties. It functions as more than just a histamine blocker. The following diagram illustrates its key mechanisms.

G Allergen Allergen MastCell Mast Cell Allergen->MastCell IgE-mediated Activation Histamine Histamine MastCell->Histamine Releases H1Receptor H1 Receptor Histamine->H1Receptor AllergicResponse Allergic Symptoms (Itching, Sneezing, Congestion) H1Receptor->AllergicResponse Causes ICAM1 ↓ ICAM-1 Expression Influx ↓ Influx of Inflammatory Cells ICAM1->Influx OtherMediators Inhibition of Other Mediators (Leukotrienes, PAF, TNF-α) Azelastine Azelastine Azelastine->MastCell 2. Stabilizes Azelastine->H1Receptor 1. Antagonizes Azelastine->ICAM1 4. Downregulates Azelastine->OtherMediators 3. Inhibits

The diagram above shows how azelastine works through several key mechanisms to alleviate allergic symptoms [5] [6] [4]:

  • H1-Receptor Antagonism: It is a selective, competitive antagonist of histamine H1-receptors, directly blocking the effects of histamine.
  • Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators in the first place.
  • Inhibition of Inflammatory Mediators: It suppresses the production and activity of various other mediators like leukotrienes, platelet-activating factor (PAF), and tumor necrosis factor-alpha (TNF-α).
  • Downregulation of Cell Adhesion Molecules: It reduces the expression of intercellular adhesion molecule-1 (ICAM-1) on conjunctival and nasal epithelial cells, which helps limit the influx of inflammatory cells during the late-phase allergic reaction.

Key Insights for Professionals

  • Favorable Safety and Special Populations: Azelastine is highlighted in several studies as a potential alternative to intranasal corticosteroids (INCS) for long-term use, particularly in populations where steroid side effects are a concern (e.g., children, patients with glaucoma or cataract) [1]. Its safety profile is well-established, with common adverse events like bitter taste and transient nasal burning, which are often mild [4] [2] [3].
  • Emerging Non-Allergy Indications: Recent research points to potential new applications. A 2025 phase 2 trial found that azelastine nasal spray was associated with a significantly reduced risk of SARS-CoV-2 infection compared to placebo, suggesting a role in viral pre-exposure prophylaxis [7].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Exact Mass

381.1608

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7Y9YE1DOYQ

Wikipedia

(S)-azelastine

Dates

Last modified: 02-18-2024
1: Karpishchenko SA, Kolesnikova OM. [The effectiveness of the combination of azelastine hydrochloride and mometasone furoate for the intranasal application in the patients presenting with seasonal allergic rhinitis]. Vestn Otorinolaringol. 2017;82(5):44-47. doi: 10.17116/otorino201782544-47. Russian. PubMed PMID: 29072663.
2: Liu SC, Lin CS, Chen SG, Chu YH, Lee FP, Lu HH, Wang HW. Effect of budesonide and azelastine on histamine signaling regulation in human nasal epithelial cells. Eur Arch Otorhinolaryngol. 2017 Feb;274(2):845-853. doi: 10.1007/s00405-016-4295-8. Epub 2016 Sep 13. PubMed PMID: 27623823.
3: Aksoy F, Senturk E, Doğan R, Veyseller B, Ozturan O, Gönüllü N, Yilmaz F. Effects of azelastine nasal spray on nasal and nasopharyngeal microflora. J Laryngol Otol. 2016 Jan;130(1):95-9. doi: 10.1017/S0022215115002959. Epub 2015 Oct 30. PubMed PMID: 26515526.

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